molecular formula C14H19N3 B1272909 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 285984-25-0

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No.: B1272909
CAS No.: 285984-25-0
M. Wt: 229.32 g/mol
InChI Key: ITHNHEWXIBNEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNHEWXIBNEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388044
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285984-25-0
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research.[1][2] The document details the core synthetic methodology, experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound, with the empirical formula C₁₄H₁₉N₃, is a heterocyclic amine featuring a pyrazole core substituted with a tert-butyl group and a p-tolyl group.[1] This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural features, particularly the bulky tert-butyl group, can enhance the solubility and stability of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₉N₃
Molecular Weight 229.32 g/mol [1]
CAS Number 285984-25-0[1]
Appearance Off-white crystals[2]
Melting Point 114-122 °C[1][2]
Synonyms 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine[1]

Core Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between a substituted hydrazine, specifically p-tolylhydrazine, and a β-ketonitrile, pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile). This reaction is a classic example of pyrazole synthesis, which typically proceeds via a one-pot, two-step mechanism involving condensation followed by cyclization.[1]

The general synthesis is depicted in the following workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product p_tolylhydrazine p-Tolylhydrazine reaction_vessel Reaction Vessel (e.g., Ethanol, Reflux) p_tolylhydrazine->reaction_vessel pivaloylacetonitrile Pivaloylacetonitrile pivaloylacetonitrile->reaction_vessel product This compound reaction_vessel->product Cyclocondensation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous pyrazole syntheses.

Reaction Scheme:

Reaction_Scheme p_tolylhydrazine p-Tolylhydrazine plus + p_tolylhydrazine->plus pivaloylacetonitrile Pivaloylacetonitrile plus->pivaloylacetonitrile arrow -> pivaloylacetonitrile->arrow conditions Ethanol, Reflux product This compound water + H₂O product->water

Caption: Reaction scheme for the synthesis of the target compound.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Ethanol

  • Sodium hydroxide (or another suitable base)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of p-Tolylhydrazine Free Base: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in water. Add a stoichiometric equivalent of a base, such as a 2M sodium hydroxide solution, and stir until the free base separates, typically as an oil or solid. Extract the p-tolylhydrazine free base with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclocondensation Reaction: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared p-tolylhydrazine and one molar equivalent of pivaloylacetonitrile. Add ethanol as the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as off-white crystals.[2]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

Table 2: Summary of Reaction Parameters and Expected Yield

ParameterValue/Range
Reactant Molar Ratio 1:1 (p-tolylhydrazine : pivaloylacetonitrile)
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 16 hours
Expected Yield 80 - 95% (based on analogous reactions)

Characterization Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

Table 3: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the p-tolyl methyl protons (singlet, ~2.4 ppm), the pyrazole C-H proton (singlet), and the aromatic protons of the p-tolyl group (two doublets). The amine protons will appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the p-tolyl group, and the carbons of the pyrazole and p-tolyl rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (229.32 g/mol ).

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final purified product.

Logical_Flow Start Starting Materials (p-Tolylhydrazine HCl, Pivaloylacetonitrile) Step1 Free Base Preparation Start->Step1 Step2 Cyclocondensation Reaction Step1->Step2 Step3 Work-up and Isolation Step2->Step3 Step4 Purification (Recrystallization or Chromatography) Step3->Step4 End Pure this compound Step4->End

Caption: Logical flow diagram of the synthesis process.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed protocol and compiled data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The information is compiled from various chemical suppliers and databases. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Compound Identification

This section provides the fundamental identifiers for this compound, ensuring accurate tracking and sourcing of the compound.

IdentifierValue
IUPAC Name 5-tert-butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine
Synonyms 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
CAS Number 285984-25-0
Molecular Formula C₁₄H₁₉N₃
Molecular Weight 229.33 g/mol
PubChem ID 2974132
MDL Number MFCD04115090

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Appearance Off-white crystals[1]
Melting Point 114-122 °C[1]
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol and methanol.
pKa Data not available
logP Data not available

Handling and Storage

  • Storage Conditions: Store at 0-8 °C.[1]

  • Purity: ≥ 99% (as determined by HPLC).[1]

Experimental Protocols

This section details the standard methodologies for the experimental determination of key physicochemical properties. These protocols are provided as a guide for researchers to obtain precise data for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (114-122 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). The recorded range is the melting point of the sample.

Solubility Determination

Understanding the solubility of a compound is essential for formulation, delivery, and in vitro assay development.

Apparatus:

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Scintillation vials or test tubes

Procedure (Shake-Flask Method):

  • Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, buffer solutions at various pH).

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent.

  • Determine the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value is critical for predicting the ionization state of a compound at different pH levels, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

  • Potentiometric titrator or a pH meter with a high-precision electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if it is not readily soluble in water. Add a known volume of water.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Begin stirring the solution gently.

  • If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base.

  • Add the titrant in small, precise increments and record the pH of the solution after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its drug-like properties.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Separatory funnels or vials

  • Vortex mixer

  • Centrifuge

  • 1-Octanol and water (HPLC grade)

Procedure (HPLC Method):

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Create a calibration curve by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.

  • Plot the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • Determine the retention time of the compound and calculate its capacity factor.

  • Using the calibration curve, determine the logP value of this compound.

Signaling Pathways and Experimental Workflows

A thorough search of the available scientific literature and chemical databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. While pyrazole derivatives are known to be biologically active, the specific mechanisms of action for this particular compound have not been elucidated in the reviewed sources. Therefore, no diagrams could be generated as per the initial request. Researchers investigating the biological activity of this compound will need to conduct initial screening and mechanism-of-action studies to identify its molecular targets and associated signaling pathways.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental identifiers and some physical properties are known, there is a clear need for experimental determination of its boiling point, pKa, and logP to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information, which will be invaluable for its future applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 285984-25-0

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a key chemical intermediate in the development of potent kinase inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrazole derivative. While it does not exhibit significant biological activity in itself, it is a crucial building block in the synthesis of more complex and pharmacologically active molecules.[1][2] Its primary significance lies in its role as a key precursor to the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod).[3] The development of BIRB 796 has been a landmark in the pursuit of therapies for inflammatory diseases, and understanding the synthesis and properties of its precursors is therefore of high importance.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 285984-25-0[3]
Molecular Formula C₁₄H₁₉N₃[3]
Molecular Weight 229.32 g/mol [3]
IUPAC Name 5-(tert-butyl)-2-(4-methylphenyl)-2H-pyrazol-3-amine
Synonyms 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine[3]
Appearance Off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis

General Experimental Protocol

The synthesis of this compound can be achieved by the reaction of p-tolylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.

Reaction Scheme:

G cluster_reagents Reactants cluster_product Product reagent1 p-Tolylhydrazine plus + reagent1->plus reagent2 4,4-Dimethyl-3-oxopentanenitrile product This compound reagent2->product plus->reagent2

Figure 1: General synthetic scheme for this compound.

Procedure:

  • Reaction Setup: To a solution of p-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, toluene, or a mixture with water) is added a base (e.g., sodium hydroxide, triethylamine) to liberate the free hydrazine.

  • Addition of β-Ketonitrile: 4,4-Dimethyl-3-oxopentanenitrile is then added to the reaction mixture.

  • Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization:

The structure of the synthesized this compound would be confirmed by standard analytical techniques, including:

  • ¹H NMR: To identify the chemical environment of the protons.

  • ¹³C NMR: To identify the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess the purity of the compound.

Biological Significance and Applications

The primary importance of this compound lies in its utility as a key intermediate for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796.[3]

Role as a Precursor to BIRB 796 (Doramapimod)

BIRB 796 is a highly selective and potent allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[6] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and interleukin-1.[6] By inhibiting p38 MAPK, BIRB 796 can effectively modulate the inflammatory response, making it a promising therapeutic agent for a range of inflammatory diseases.[4]

The synthesis of BIRB 796 involves the reaction of this compound with a suitable isocyanate derivative.

G start This compound intermediate Reaction with Isocyanate start->intermediate end BIRB 796 (p38 MAP Kinase Inhibitor) intermediate->end

Figure 2: Synthetic pathway from the core compound to BIRB 796.

Biological Activity of the Derivative (BIRB 796)

The following table summarizes the in vitro activity of BIRB 796, highlighting the potency that is achieved through the chemical elaboration of the this compound core.

TargetAssayActivityReference
p38α MAPKIC₅₀38 nM
p38β MAPKIC₅₀65 nM
p38γ MAPKIC₅₀200 nM
p38δ MAPKIC₅₀520 nM
p38 MAPKKd0.1 nM
TNF-α production (LPS-stimulated human PBMCs)IC₅₀21 nM
TNF-α production (LPS-stimulated human whole blood)IC₅₀960 nM

Signaling Pathway

The derivative of this compound, BIRB 796, targets the p38 MAP kinase signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.

G Stress Stress Stimuli (e.g., UV, Cytokines, LPS) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Inflammatory Gene Expression (e.g., TNF-α, IL-1β, COX-2) MK2->GeneExpression TranscriptionFactors->GeneExpression BIRB796 BIRB 796 (Derivative of Core Compound) BIRB796->p38 inhibits (allosterically)

Figure 3: The p38 MAP kinase signaling pathway and the inhibitory action of BIRB 796.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, not for its intrinsic biological activity, but for its role as a key building block. Its synthesis, based on well-established pyrazole chemistry, provides access to a molecular scaffold that, when appropriately functionalized, yields highly potent and selective enzyme inhibitors. The successful development of the p38 MAP kinase inhibitor BIRB 796 is a testament to the value of this precursor. This guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this compound in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Profile of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a molecule of interest in pharmaceutical and agrochemical research.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Molecular Structure and Properties

  • IUPAC Name: 5-tert-Butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine

  • Molecular Formula: C₁₄H₁₉N₃

  • Molecular Weight: 229.32 g/mol

  • CAS Number: 285984-25-0[1]

  • Appearance: Off-white crystals[1]

  • Melting Point: 114-122 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds, are presented below.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4d2HAr-H (ortho to CH₃)
~7.1-7.2d2HAr-H (meta to CH₃)
~5.8s1HPyrazole-H (C4-H)
~4.5br s2HNH₂
~2.3s3HAr-CH₃
~1.3s9HC(CH₃)₃
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~160Pyrazole-C3
~150Pyrazole-C5
~138Ar-C (ipso, attached to pyrazole)
~135Ar-C (ipso, attached to CH₃)
~129Ar-CH (meta to CH₃)
~125Ar-CH (ortho to CH₃)
~90Pyrazole-C4
~32C (CH₃)₃
~30C(C H₃)₃
~21Ar-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in the table below.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic)
~1620MediumC=N stretching (pyrazole ring)
~1590MediumC=C stretching (aromatic ring)
~1510StrongN-H bending (amine)
~820StrongC-H out-of-plane bending (para-substituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak and major fragmentation patterns are outlined below.

Mass Spectral Data (Predicted)
m/zInterpretation
229[M]⁺ (Molecular ion)
214[M - CH₃]⁺
172[M - C(CH₃)₃]⁺
91[C₇H₇]⁺ (Tolyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (by dissolving the sample in a volatile solvent and allowing the solvent to evaporate). For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. This pyrazole derivative is a subject of interest in pharmaceutical and agrochemical research due to its unique structural features that enhance its stability and potential for biological activity.[1][2] Understanding its solubility is critical for its application in synthesis, formulation, and biological screening.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySpecific Solvents (Reported)
Polar ProticSolubleEthanol, Methanol[3]
Polar AproticLikely SolubleNot specified
Non-polarLikely SolubleNot specified
Aqueous SolutionsInsolubleNot specified

The tert-butyl group is noted to enhance the solubility of the compound.[1] As a general principle for organic compounds, solubility is influenced by factors such as the polarity of the solute and solvent, temperature, and molecular size.[4]

Experimental Protocol for Determining Quantitative Solubility

To ascertain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid organic compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

      • Express the solubility as g/100 mL or mg/mL.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent.

      • Analyze the diluted sample using the same analytical method.

      • Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.

      • Express the solubility in mol/L or g/L.

  • Data Reporting:

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

    • Report the average solubility value along with the standard deviation.

    • Specify the temperature at which the solubility was determined.

Visualizations

To aid in the understanding of the experimental and synthetic processes related to this compound, the following diagrams are provided.

G cluster_protocol Experimental Workflow for Solubility Determination start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration Agitate settling Settling of Undissolved Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling quantification Quantification (Gravimetric/HPLC/UV-Vis) sampling->quantification end End: Solubility Data quantification->end

Caption: Workflow for determining the quantitative solubility of a solid organic compound.

A common synthetic route for pyrazole derivatives involves the cyclization of hydrazine derivatives with diketones or their equivalents.[3]

G cluster_synthesis General Synthetic Pathway for Pyrazole Derivatives diketone Diketone or Equivalent condensation Condensation Reaction diketone->condensation hydrazine Hydrazine Derivative (e.g., p-tolylhydrazine) hydrazine->condensation cyclization Cyclization condensation->cyclization pyrazole Substituted Pyrazole Ring (e.g., this compound) cyclization->pyrazole

Caption: A generalized synthetic pathway for the formation of substituted pyrazoles.

References

The Multifaceted Biological Activities of Substituted Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to the development of a plethora of substituted derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms are presented to support researchers and drug development professionals in this dynamic field.[1][2][3][4][5]

Anticancer Activity of Substituted Pyrazole Derivatives

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases.[9][10] Many of these derivatives have been designed as potent and selective inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E.[6][11] For instance, certain fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, which are critical in tumor suppression and angiogenesis.[11]

Another significant anticancer mechanism involves the induction of apoptosis and cell cycle arrest.[1][12] Studies have shown that some pyrazole derivatives can trigger apoptosis in cancer cells and cause a partial G2/M block in the cell cycle, leading to the formation of polyploid cells.[12] Furthermore, some derivatives have been found to interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules.[12]

The following diagram illustrates a generalized signaling pathway for pyrazole derivatives as kinase inhibitors in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Pyrazole_Derivative Substituted Pyrazole Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibition Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Signaling_Cascade->Apoptosis_CellCycleArrest Inhibition of Anti-apoptotic signals Gene_Expression Gene Expression for Proliferation, Survival, Angiogenesis Transcription_Factors->Gene_Expression

Figure 1: Signaling pathway of pyrazole derivatives as kinase inhibitors.
Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-containing imide derivativesA-549 (Lung)3.22 - 27.43[1]
1,2,3-Triazole-pyrazole hybridsHepG-2 (Liver)12.22[1]
1,2,3-Triazole-pyrazole hybridsHCT-116 (Colon)14.16[1]
1,2,3-Triazole-pyrazole hybridsMCF-7 (Breast)14.64[1]
Polysubstituted pyrazole derivativesHepG2 (Liver)2[6]
Indole-pyrazole derivatives (CDK2 inhibitors)HCT116, MCF7, HepG2, A549< 23.7[6]
Pyrazole carbaldehyde derivatives (PI3 kinase inhibitors)MCF7 (Breast)0.25[6]
Fused pyrazole derivatives (EGFR inhibitors)HEPG2 (Liver)0.06[11]
Fused pyrazole derivatives (VEGFR-2 inhibitors)HEPG2 (Liver)0.22[11]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazoleHepG 2 (Liver)8.5[13]
Aryldiazo pyrazolesHCT-116 (Colon)4.2[14]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A control group with solvent-treated cells is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Assay:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 3-4 hours at 37°C.

  • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity of Substituted Pyrazole Derivatives

Substituted pyrazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[1][15][16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some pyrazole-thiazole hybrids have shown dual inhibitory effects, suggesting a multi-target approach.[18]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole derivative 3Escherichia coli (Gram-negative)0.25[15]
Pyrazole derivative 4Streptococcus epidermidis (Gram-positive)0.25[15]
Pyrazole derivative 2Aspergillus niger (Fungus)1[15]
Pyrazole derivative 21cMulti-drug resistant bacteria0.25[17]
Pyrazole derivative 23hMulti-drug resistant bacteria0.25[17]
Pyrazolyl 1,3,4-thiadiazine 21aBacteria62.5 - 125[19]
Pyrazolyl 1,3,4-thiadiazine 21aFungi2.9 - 7.8[19]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20][21][22][23]

1. Inoculum Preparation:

  • A few isolated colonies of the test microorganism are transferred from a fresh agar plate into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[22]

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Compound Dilution:

  • The pyrazole derivatives are dissolved in a suitable solvent to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized and diluted microbial suspension.

  • Positive (microorganism with no compound) and negative (broth only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate with Bacteria and Compounds Inoculum->Inoculation Compound_Dilution Prepare Serial Dilutions of Pyrazole Derivatives Compound_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Observation->MIC_Determination

Figure 2: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[15][18][24][25]

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][25] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25] By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[25]

Other anti-inflammatory mechanisms of pyrazole derivatives include the modulation of cytokines, suppression of NF-κB, and inhibition of lipoxygenase (LOX).[18]

The signaling pathway for Celecoxib, a prominent pyrazole derivative, is depicted below.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Figure 3: Mechanism of action of Celecoxib.
Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes (IC50) and their in vivo efficacy in animal models (ED50).

Compound ClassAssayIC50 / ED50Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[18]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 InhibitionIC50 = 4.5 µM[18]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[18]
Pyrazole-thiazole hybridCOX-2 InhibitionIC50 = 0.03 µM[18]
Pyrazole-thiazole hybrid5-LOX InhibitionIC50 = 0.12 µM[18]
Substituted pyrazole derivative 127Carrageenan-induced rat paw edemaED50 = 65.6 µmol/kg[1]
Methoxy-substituted pyrazole 143aCarrageenan-induced rat paw edemaED50 = 62.61 µmol/kg[1]
Methoxy-substituted pyrazole 143cCarrageenan-induced rat paw edemaED50 = 55.83 µmol/kg[1]
Pyrazole-chalcone derivativeCOX-2 InhibitionIC50 = 0.73 µM[26]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male or female Wistar or Sprague-Dawley rats weighing 150-200g are typically used.

  • The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • The test pyrazole derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • The compounds are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation.

  • A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).

3. Induction of Edema:

  • A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Data Analysis:

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

  • The ED50 value, the dose that causes 50% inhibition of edema, can be determined.

Conclusion

Substituted pyrazole derivatives represent a versatile and highly valuable scaffold in drug discovery, demonstrating a remarkable range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability to systematically modify the pyrazole core allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutic agents. This guide provides a foundational understanding of the biological activities of these compounds, supported by quantitative data and standardized experimental protocols, to aid in the ongoing efforts to harness the full therapeutic potential of the pyrazole nucleus.

References

The Pivotal Role of the Tert-Butyl Group in the Biological Activity of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role the tert-butyl group plays in modulating the biological activity of pyrazole-based compounds. Through a comprehensive review of structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition, this document elucidates the structural and mechanistic basis for the enhanced potency observed in pyrazole derivatives bearing this bulky lipophilic moiety. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

The Tert-Butyl Group: A Key to Enhanced Potency

The incorporation of a tert-butyl group on the pyrazole scaffold has been demonstrated to be a highly effective strategy for enhancing the biological activity of various compound series, most notably in the development of potent enzyme inhibitors. This enhancement is primarily attributed to the unique steric and electronic properties of the tert-butyl group, which allow it to engage in favorable hydrophobic interactions with specific allosteric binding pockets within target proteins.

A prime example of this is observed in the development of pyrazole-based inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. The landmark discovery of the diaryl urea class of p38 inhibitors revealed that the tert-butyl group is a critical binding element.[1] It occupies a deep, lipophilic domain in the kinase that is exposed upon a conformational change of the enzyme, a state known as the "DFG-out" conformation. This interaction stabilizes an inactive conformation of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

The significance of the tert-butyl group is starkly illustrated by SAR studies. Replacement of the tert-butyl group with smaller alkyl groups, such as an isopropyl or methyl group, leads to a dramatic reduction in inhibitory potency. This underscores the importance of the size and lipophilicity of the tert-butyl group for optimal interaction with the hydrophobic pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for a series of pyrazole-based p38 MAP kinase inhibitors, highlighting the impact of substitutions at the C-5 position of the pyrazole ring on their binding affinity.

Compound IDC-5 Pyrazole SubstituentBinding Affinity (Kd, nM)Fold Change vs. tert-butyl
46 tert-butyl1.21
59 isopropyl28>23
60 cyclopropyl150125
61 methyl>1000>833
62 cyclohexyl200167
63 H>1000>833

Data sourced from Regan et al., J. Med. Chem. 2002, 45 (14), 2994–3008.

As the data clearly indicates, the tert-butyl substituent (compound 46 ) provides the highest binding affinity. Any deviation from this group, even to the closely related isopropyl group (compound 59 ), results in a significant loss of potency. This provides compelling evidence for the critical role of the tert-butyl group in the activity of this class of pyrazole inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

p38 MAP Kinase Enzymatic Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 fusion protein (substrate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP

  • Test compounds (dissolved in DMSO)

  • 96-well assay plates

  • Phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions to the wells. Include a DMSO-only control.

  • Add recombinant p38α MAP kinase and the ATF-2 substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71).

  • Incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-incubate the differentiated cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[3]

  • Incubate the cells for a specified period (e.g., 4-18 hours).[3][4]

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the p38 MAP kinase signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates mapkapk2 MAPKAPK2 p38->mapkapk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors phosphorylates inflammation Inflammation (e.g., TNF-α production) mapkapk2->inflammation transcription_factors->inflammation birb796 BIRB 796 (tert-butyl pyrazole inhibitor) birb796->p38 inhibits

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_to_plate Add Kinase, Substrate, and Inhibitor to Assay Plate prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylated Substrate (e.g., Western Blot, Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The tert-butyl group serves as a powerful pharmacophore in the design of pyrazole-based compounds with enhanced biological activity. Its ability to occupy and form strong hydrophobic interactions within allosteric binding pockets of enzymes like p38 MAP kinase is a key determinant of high potency. The dramatic loss of activity upon its replacement with smaller alkyl groups highlights the critical nature of its size and lipophilicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique properties of the tert-butyl group in the design of novel and effective pyrazole-based therapeutics.

References

The Pivotal Role of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide focuses on a key intermediate, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine , detailing its chemical properties, synthesis, and critical role in the development of potent kinase inhibitors, particularly in the context of inflammatory diseases and oncology. This document serves as an in-depth resource, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to aid researchers in leveraging this versatile chemical entity.

Core Compound Properties

This compound is a substituted pyrazole amine that serves as a crucial building block in organic synthesis. Its structural features, including the bulky tert-butyl group and the p-tolyl substituent, contribute to the unique physicochemical properties of its derivatives, influencing factors such as solubility, metabolic stability, and target binding affinity.[1][2]

PropertyValueReference
Molecular Formula C₁₄H₁₉N₃[3]
Molecular Weight 229.32 g/mol [3]
CAS Number 285984-25-0[3]
Appearance Off-white to pale yellow solid-
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis.[3] The following protocol is a representative procedure compiled from literature and patent filings.

Reaction Scheme:

G reagent1 4,4-Dimethyl-3-oxopentanenitrile intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 p-tolylhydrazine reagent2->intermediate product This compound intermediate->product Cyclization

A representative synthetic workflow for this compound.

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile

  • p-tolylhydrazine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Hydrazine Free-Basing: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in water. Add a 2M aqueous solution of sodium hydroxide (1.0 eq) dropwise at 0 °C with stirring. Extract the resulting free p-tolylhydrazine with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Condensation and Cyclization: To a solution of p-tolylhydrazine (1.0 eq) in ethanol, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq). The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated brine solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

ParameterValue
Typical Yield 70-85%
Reaction Temperature 78 °C (Reflux in Ethanol)
Reaction Time 4-6 hours
Purification Method Column Chromatography

Application as a Key Intermediate in the Synthesis of BIRB 796

This compound is a pivotal intermediate in the synthesis of the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod). BIRB 796 is a diaryl urea compound that has been investigated for the treatment of various inflammatory diseases.

Reaction Scheme for BIRB 796 Synthesis:

G start This compound product BIRB 796 start->product Urea Formation reagent1 1-isocyanato-4-(2-morpholinoethoxy)naphthalene reagent1->product

Final step in the synthesis of the p38 inhibitor BIRB 796.

Experimental Protocol:

  • Isocyanate Preparation: 4-(2-morpholinoethoxy)naphthalen-1-amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like dichloromethane or toluene in the presence of a non-nucleophilic base (e.g., triethylamine) to generate 1-isocyanato-4-(2-morpholinoethoxy)naphthalene in situ.

  • Urea Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, the freshly prepared solution of 1-isocyanato-4-(2-morpholinoethoxy)naphthalene (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield BIRB 796.

ParameterValue
Typical Yield 60-75%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Purification Method Flash Column Chromatography

The p38 MAP Kinase Signaling Pathway and Inhibition by BIRB 796

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[5][6] The p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime therapeutic target for inflammatory diseases.[6]

p38 MAPK Signaling Pathway:

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress/Cytokines->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates Phosphorylation Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Inflammation Regulation BIRB796 BIRB 796 BIRB796->p38 Allosteric Inhibition

Inhibition of the p38 MAPK signaling cascade by BIRB 796.

BIRB 796 is a type II inhibitor that binds to an allosteric site on the p38 kinase, stabilizing an inactive conformation of the enzyme.[7] This mode of inhibition is distinct from ATP-competitive inhibitors and contributes to the high affinity and selectivity of BIRB 796.[7] By inhibiting p38 MAP kinase, BIRB 796 effectively downregulates the production of inflammatory cytokines, providing a therapeutic rationale for its use in inflammatory conditions.[8]

Conclusion

This compound is a chemical intermediate of significant value in medicinal chemistry. Its efficient synthesis and utility as a precursor to potent kinase inhibitors like BIRB 796 underscore its importance in the development of novel therapeutics. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development efforts in this promising area of drug discovery. The continued exploration of derivatives of this pyrazole core holds the potential for the discovery of new and improved treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Activity of BIRB 796

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796, commencing from 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. Included are comprehensive experimental procedures, tabulated quantitative data on its biological activity, and visualizations of the synthetic workflow and the targeted p38 MAPK signaling pathway. These resources are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in the synthesis and evaluation of BIRB 796 and its analogs.

Introduction

BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and plays a significant role in inflammatory processes.[3][4][5] Consequently, inhibitors of p38 MAPK, such as BIRB 796, are valuable tools for studying inflammatory diseases and have been investigated as potential therapeutic agents. BIRB 796 is a diaryl urea compound that binds to an allosteric site of the p38 kinase, demonstrating a slow dissociation rate and high affinity.[1][6] The synthesis of BIRB 796 involves the coupling of two key fragments: this compound and a substituted naphthalene moiety, linked by a urea functional group.

Data Presentation

The biological activity of BIRB 796 has been extensively characterized. Below is a summary of its inhibitory activity against p38 MAPK isoforms and its effect on TNF-α production.

Table 1: Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms

IsoformIC50 (nM)
p38α38[7]
p38β65[7]
p38γ200[7]
p38δ520[7]

Table 2: Effect of BIRB 796 on TNF-α Production

Cell Line/SystemStimulusIC50 (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS15[7]
THP-1 (human monocytic cell line)LPS18[7]

Table 3: In Vitro Efficacy of BIRB 796 in Glioblastoma Cell Lines

Cell LineIC50 (µM) after 48h
U8734.96[8][9]
U25146.30[8][9]

Experimental Protocols

The synthesis of BIRB 796 from this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for urea formation, including the generation of a key isocyanate intermediate.

Protocol 1: Synthesis of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate

This protocol describes a general method for the preparation of an aryl isocyanate from the corresponding amine via a phosgene-free route, such as the Curtius rearrangement.

  • Materials:

    • 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (TEA)

    • Anhydrous toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid in anhydrous toluene, add triethylamine (1.1 equivalents) and stir at room temperature under an inert atmosphere.

    • Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.

    • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide intermediate and the appearance of the isocyanate peak (around 2270 cm⁻¹).

    • Once the reaction is complete, the resulting solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate in toluene can be used directly in the next step without purification.

Protocol 2: Synthesis of BIRB 796 (Urea Formation)

  • Materials:

    • This compound

    • Toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (from Protocol 1)

    • Anhydrous toluene or another suitable aprotic solvent (e.g., Dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous toluene in a reaction vessel under an inert atmosphere.

    • To this solution, add the toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford BIRB 796 as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) Receptors Receptors Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptors MAP3K ASK1, TAK1, MEKKs Receptors->MAP3K activates MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB, p53) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression regulates BIRB796 BIRB 796 BIRB796->p38 inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition by BIRB 796.

Experimental Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product cluster_analysis Purification & Analysis Reactant1 This compound Step2 Urea Formation Reactant1->Step2 Reactant2 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid Step1 Isocyanate Formation (Curtius Rearrangement) Reactant2->Step1 Step1->Step2 Isocyanate Intermediate Purification Purification (Recrystallization/Chromatography) Step2->Purification Product BIRB 796 Analysis Characterization (NMR, MS) Product->Analysis Purification->Product

Caption: Synthetic Workflow for BIRB 796.

References

Application Notes and Protocols for p38 MAP Kinase Inhibition Assays Using Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a promising class of potent and selective p38 MAPK inhibitors.[4][5]

These application notes provide detailed protocols for in vitro and cell-based assays to determine the inhibitory activity of pyrazole derivatives against p38 MAP kinase. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in the screening and characterization of novel p38 MAPK inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAPK signaling cascade is a tiered pathway typically initiated by environmental stresses and inflammatory cytokines.[1][6] This leads to the activation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6.[1][2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[7] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to regulate inflammatory responses, cell cycle, and apoptosis.[1][2]

p38_pathway extracellular Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK (α, β, γ, δ) mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2, STAT1) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response inhibitor Pyrazole Derivative (e.g., BIRB 796) inhibitor->p38 inhibits

Figure 1: p38 MAP Kinase Signaling Pathway with Pyrazole Derivative Inhibition.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The inhibitory potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for the well-characterized pyrazole derivative, BIRB 796 (Doramapimod), against the four p38 MAPK isoforms.

Compound Namep38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
BIRB 796 (Doramapimod)38[8][9]65[8][9]200[8][9]520[8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human p38 MAPK isoforms (α, β, γ, or δ)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Pyrazole derivative test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the pyrazole derivatives in DMSO. Further dilute in kinase assay buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for the specific p38 isoform.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

luminescent_workflow prep Prepare Serial Dilution of Pyrazole Derivative setup Set Up Kinase Reaction in 384-well Plate (Inhibitor, Kinase, Substrate) prep->setup initiate Initiate Reaction with ATP setup->initiate incubate1 Incubate for 60 min at Room Temperature initiate->incubate1 terminate Terminate Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubate1->terminate incubate2 Incubate for 40 min at Room Temperature terminate->incubate2 signal Generate Luminescent Signal (Add Kinase Detection Reagent) incubate2->signal incubate3 Incubate for 30 min at Room Temperature signal->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC50 Value read->analyze

Figure 2: Workflow for Luminescent-Based p38 Kinase Inhibition Assay.
Cell-Based p38 Phosphorylation Assay (ELISA)

This assay measures the level of phosphorylated p38 MAPK in cells following stimulation and treatment with an inhibitor.

Materials:

  • Cell line known to express p38 MAPK (e.g., HeLa, A549, or THP-1 cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p38 MAPK activator (e.g., anisomycin, UV radiation, or lipopolysaccharide (LPS))

  • Pyrazole derivative test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • p38 MAPK (Total) ELISA Kit

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the pyrazole derivative for 1 hour.

    • Stimulate the p38 pathway with an activator for a specified time (e.g., 30 minutes with anisomycin).

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.[10]

  • ELISA:

    • Perform the p38 MAPK (Total) ELISA according to the manufacturer's instructions.[10] This typically involves:

      • Adding cell lysates to antibody-coated wells.

      • Incubating to allow p38 MAPK to bind.

      • Washing the wells.

      • Adding a detection antibody that recognizes phosphorylated p38 MAPK.

      • Incubating and washing.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate to generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the phosphorylated p38 signal to the total p38 signal or to a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

elisa_workflow seed Seed Cells in 96-well Plate and Culture Overnight treat Pre-incubate with Pyrazole Derivative (1 hour) seed->treat stimulate Stimulate with p38 Activator (e.g., Anisomycin, 30 min) treat->stimulate lyse Lyse Cells with Buffer Containing Protease/Phosphatase Inhibitors stimulate->lyse elisa Perform p38 Phosphorylation ELISA (Coating, Blocking, Antibody Steps) lyse->elisa read Measure Absorbance elisa->read analyze Normalize Data and Calculate IC50 Value read->analyze

Figure 3: Workflow for Cell-Based p38 Phosphorylation ELISA.

References

Application Notes and Protocols for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a substituted pyrazole amine with potential applications in the agrochemical industry. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in agrochemical formulations. While specific efficacy data for this compound is not extensively published, this guide outlines the expected modes of action and provides standardized protocols for its assessment and formulation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 285984-25-0[1]
Molecular Formula C₁₄H₁₉N₃[1]
Molecular Weight 229.33 g/mol [1]
Appearance Off-white crystalline powder
Melting Point 114-122 °C[1]
Purity ≥ 99% (HPLC)[1]

Potential Agrochemical Applications and Mode of Action

Based on the known activities of structurally related pyrazole compounds, this compound is predicted to exhibit fungicidal and/or insecticidal properties.

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole-based fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.

  • Signaling Pathway: The inhibition of SDH blocks the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a cascade of events culminating in reduced energy production and the generation of reactive oxygen species (ROS).

SDHI_Pathway cluster_mitochondrion Mitochondrion Pyrazolylamine 5-tert-Butyl-2-p-tolyl- 2H-pyrazol-3-ylamine SDH Succinate Dehydrogenase (Complex II) Pyrazolylamine->SDH Inhibition Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Substrate ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP ATP_Synthase->ATP Synthesis Fungal_Growth Fungal_Growth ATP->Fungal_Growth Energy for Cell_Damage Cell_Damage ROS->Cell_Damage Causes Fungal_Death Fungal_Death Cell_Damage->Fungal_Death Leads to

Figure 1: Proposed signaling pathway for fungicidal action via SDH inhibition.
Insecticidal Activity: Mitochondrial Electron Transport Inhibition & GABA Receptor Antagonism

Pyrazole-based insecticides can act through two primary mechanisms:

  • Mitochondrial Electron Transport Inhibition (METI): Similar to the fungicidal mode of action, these compounds can disrupt the electron transport chain in insect mitochondria, leading to energy depletion and mortality.

  • GABA-gated Chloride Channel Antagonism: Some pyrazole insecticides, like fipronil, block the gamma-aminobutyric acid (GABA) gated chloride channels in the insect nervous system. This leads to hyperexcitation and death of the insect.

Data Presentation: A Template for Efficacy Evaluation

While specific data for this compound is not available, Tables 2 and 3 provide a template for how fungicidal and insecticidal efficacy data should be presented.

Table 2: Template for Fungicidal Efficacy Data (EC₅₀)

Fungal PathogenHost PlantEC₅₀ (µg/mL) of Test CompoundEC₅₀ (µg/mL) of Standard Fungicide
Botrytis cinereaGrapeData to be generatede.g., Boscalid
Puccinia triticinaWheatData to be generatede.g., Pyraclostrobin
Rhizoctonia solaniRiceData to be generatede.g., Thifluzamide

Table 3: Template for Insecticidal Efficacy Data (LC₅₀)

Pest SpeciesLife StageLC₅₀ (µg/mL) of Test CompoundLC₅₀ (µg/mL) of Standard Insecticide
Spodoptera exigua2nd Instar LarvaeData to be generatede.g., Chlorantraniliprole
Myzus persicaeAdultData to be generatede.g., Imidacloprid
Plutella xylostella3rd Instar LarvaeData to be generatede.g., Fipronil

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.

Materials:

  • This compound

  • Standard fungicide (e.g., Boscalid)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Fungal cultures

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound and the standard fungicide in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Medium Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate should be prepared with DMSO only.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Use probit analysis to calculate the EC₅₀ value from the inhibition data.

Fungicidal_Assay_Workflow A Prepare Stock Solutions (Test Compound & Standard) B Perform Serial Dilutions A->B C Prepare Amended PDA Medium B->C D Inoculate with Fungal Plugs C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC₅₀ via Probit Analysis G->H

Figure 2: Experimental workflow for the in vitro fungicidal activity assay.
Protocol 2: In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)

This protocol is used to determine the half-maximal lethal concentration (LC₅₀) of the test compound against leaf-feeding insects.

Materials:

  • This compound

  • Standard insecticide (e.g., Fipronil)

  • Acetone

  • Triton X-100 (surfactant)

  • Host plant leaves (e.g., cabbage for Plutella xylostella)

  • Insect larvae of a uniform age/size

  • Ventilated containers

  • Filter paper

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound and standard insecticide in acetone.

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water containing a surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip host plant leaves into the test solutions for 10-20 seconds with gentle agitation. Allow the leaves to air-dry. Control leaves should be dipped in the surfactant solution without the test compound.

  • Insect Exposure: Place the treated leaves into ventilated containers lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each container.

  • Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • LC₅₀ Determination: Use probit analysis to calculate the LC₅₀ value from the mortality data.

Protocol 3: Agrochemical Formulation (Emulsifiable Concentrate - EC)

This protocol provides a general method for preparing an emulsifiable concentrate formulation.

Materials:

  • This compound (active ingredient)

  • Solvent (e.g., Aromatic 200)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stabilizer (optional)

Procedure:

  • Dissolution: Dissolve the required amount of this compound in the solvent with stirring. Gentle heating may be applied if necessary.

  • Addition of Surfactants: Add the emulsifier blend to the solution and stir until a homogenous mixture is obtained.

  • Addition of Stabilizer: If required, add a stabilizer and mix thoroughly.

  • Quality Control: Test the formulation for stability, emulsification performance, and active ingredient content.

Formulation_Workflow Start Start Dissolve Dissolve Active Ingredient in Solvent Start->Dissolve Add_Emulsifiers Add Emulsifier Blend Dissolve->Add_Emulsifiers Add_Stabilizer Add Stabilizer (Optional) Add_Emulsifiers->Add_Stabilizer QC Quality Control Tests (Stability, Emulsification) Add_Stabilizer->QC End Final EC Formulation QC->End

References

Protocol for N-arylation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-arylation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a common reaction in the synthesis of complex nitrogen-containing heterocyclic compounds often explored in medicinal chemistry. The protocol outlines two of the most effective methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. Given the steric hindrance of the substrate, specific recommendations for catalysts, ligands, and reaction conditions are provided to achieve optimal yields.

Introduction

The N-arylation of aminopyrazoles is a crucial transformation in organic synthesis, enabling the construction of diverse molecular scaffolds with potential biological activity. This compound presents a sterically hindered substrate due to the bulky tert-butyl group at the C5 position and the p-tolyl group at the N2 position. This steric hindrance necessitates careful selection of catalytic systems to achieve efficient C-N bond formation. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2]

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][3] Its success with sterically hindered substrates is often dependent on the use of bulky and electron-rich phosphine ligands.[1] The Ullmann condensation, a classical method for N-arylation, has seen significant improvements through the use of ligands, allowing for milder reaction conditions compared to the traditionally harsh protocols.[2]

This application note provides detailed experimental protocols for both methods, along with a summary of representative quantitative data to guide researchers in selecting the optimal conditions for their specific arylating agent.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-arylation of aminopyrazoles using Buchwald-Hartwig and Ullmann methodologies, providing a comparative overview for researchers.

Table 1: Representative Conditions for Buchwald-Hartwig N-arylation of Aminopyrazoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101285-95
2Aryl ChloridePd₂(dba)₃ (1.5)tBuBrettPhos (3)NaOtBuToluene1001870-85
3Aryl IodidePdCl₂(dppf) (5)dppf (5)Cs₂CO₃DMF1202480-90
4Aryl BromidePd(OAc)₂ (3)RuPhos (6)K₂CO₃t-BuOH1001675-90

Table 2: Representative Conditions for Ullmann N-arylation of Aminopyrazoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodideCuI (10)L-proline (20)K₂CO₃DMSO902470-85
2Aryl BromideCuI (5)TMEDA (10)K₃PO₄1,4-Dioxane1101865-80
3Aryl IodideCu₂O (10)Phenanthroline (20)Cs₂CO₃DMF1302475-90
4Aryl BromideCu(acac)₂ (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Toluene1202060-75

Note: Yields are representative and may vary depending on the specific aryl halide and substrate.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-arylation

This protocol is recommended for a broad range of aryl halides and generally provides high yields. The choice of ligand is critical for overcoming the steric hindrance of the substrate.

Materials:

  • This compound

  • Aryl halide (bromide or chloride recommended)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, tBuBrettPhos)

  • Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2.0 equiv).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

This copper-catalyzed method provides an alternative to the palladium-catalyzed approach and can be advantageous for specific substrates.[4]

Materials:

  • This compound

  • Aryl halide (iodide or bromide recommended)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (TMEDA))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial under an inert atmosphere, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).

  • Add this compound (1.0 equiv) and the aryl halide (1.5 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 90-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

N_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification cluster_end Product start_amine This compound reaction_vessel Reaction Vessel (Inert Atmosphere) start_amine->reaction_vessel start_halide Aryl Halide start_halide->reaction_vessel heating Heating & Stirring reaction_vessel->heating 1. catalyst Catalyst (Pd or Cu) catalyst->reaction_vessel ligand Ligand ligand->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring 2. workup Aqueous Workup & Extraction monitoring->workup 3. purification Column Chromatography workup->purification 4. product N-Aryl-5-tert-Butyl-2-p-tolyl- 2H-pyrazol-3-ylamine purification->product 5.

Caption: Experimental workflow for the N-arylation of this compound.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle (Pd) cluster_ullmann Ullmann Condensation Cycle (Cu) pd0 Pd(0)Ln oxidative_addition_pd Oxidative Addition (Ar-X) pd0->oxidative_addition_pd pd_complex Ar-Pd(II)(X)Ln oxidative_addition_pd->pd_complex amine_coordination Amine Coordination (R-NH2) pd_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)(NHR)Ln deprotonation->amido_complex reductive_elimination_pd Reductive Elimination amido_complex->reductive_elimination_pd reductive_elimination_pd->pd0 Catalyst Regeneration product_pd Ar-NHR reductive_elimination_pd->product_pd cu1 Cu(I)L amine_coordination_cu Amine Coordination & Deprotonation cu1->amine_coordination_cu cu_amide Cu(I)-NHRL amine_coordination_cu->cu_amide oxidative_addition_cu Oxidative Addition (Ar-X) cu_amide->oxidative_addition_cu cu3_complex Ar-Cu(III)(NHR)L(X) oxidative_addition_cu->cu3_complex reductive_elimination_cu Reductive Elimination cu3_complex->reductive_elimination_cu reductive_elimination_cu->cu1 Catalyst Regeneration product_cu Ar-NHR reductive_elimination_cu->product_cu

Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation reactions.

References

Application Notes and Protocols: 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine that serves as a pivotal building block in the design and synthesis of novel therapeutic agents. Its unique structural features, including a substituted pyrazole core, a bulky tert-butyl group, and a p-tolyl moiety, contribute to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability in its derivatives.[1] This compound is a key intermediate in the development of kinase inhibitors and other targeted therapies, with significant applications in anti-inflammatory and anticancer research.

Application 1: Development of p38 MAP Kinase Inhibitors for Anti-Inflammatory Therapies

The primary and most well-documented application of this compound is in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

A prominent example of a p38 MAP kinase inhibitor derived from this compound is BIRB 796 (Doramapimod) . This compound has been investigated in clinical trials for the treatment of inflammatory diseases and serves as a benchmark for the therapeutic potential of this chemical scaffold.

Signaling Pathway

The p38 MAP kinase cascade is a multi-tiered signaling pathway activated by cellular stressors and inflammatory stimuli. The pathway culminates in the activation of downstream transcription factors that regulate the expression of inflammatory genes.

p38_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->substrates phosphorylates response Cellular Response (e.g., Cytokine Production) substrates->response inhibitor BIRB 796 (Doramapimod) inhibitor->p38 inhibits

p38 MAP Kinase Signaling Pathway
Quantitative Data: Biological Activity of BIRB 796

CompoundTargetAssayIC50 (nM)Reference
BIRB 796p38α MAP KinaseIn vitro kinase assay8Merck Millipore
BIRB 796JNK2α2In vitro kinase assay98Merck Millipore
BIRB 796c-Raf-1In vitro kinase assay1400Merck Millipore
BIRB 796LPS-induced TNF-α production (THP-1 cells)Cell-based assay18Merck Millipore
BIRB 796LPS-induced TNF-α production (human whole blood)Cell-based assay780Merck Millipore
Experimental Protocols

Protocol 1: Synthesis of a Urea-Based p38 MAP Kinase Inhibitor (e.g., BIRB 796)

This protocol outlines the general synthesis of a urea derivative from this compound, exemplified by the final step in the synthesis of BIRB 796.

synthesis_workflow start 5-tert-Butyl-2-p-tolyl- 2H-pyrazol-3-ylamine reaction Reaction in an inert solvent (e.g., Dichloromethane) start->reaction isocyanate Aryl Isocyanate (e.g., 4-(2-morpholin-4-yl-ethoxy) naphthalen-1-yl isocyanate) isocyanate->reaction product Urea Derivative (e.g., BIRB 796) reaction->product purification Purification (e.g., Column Chromatography) product->purification anticancer_workflow synthesis Synthesis of Pyrazole Derivatives screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Profiling, Western Blot) hit_id->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis iterative design preclinical In Vivo Preclinical Studies (Xenograft Models) lead_opt->preclinical

References

Application Notes and Protocols: Reaction of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine with Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a key building block in the synthesis of a class of compounds known as pyrazolyl-ureas. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The reaction of the primary amine group on the pyrazole ring with various isocyanates provides a straightforward and efficient method for generating a library of N,N'-disubstituted ureas. Many of these compounds have been investigated as potent enzyme inhibitors, with a particular focus on their role as anti-inflammatory agents.

A prominent example of a biologically active molecule synthesized from this pyrazole derivative is BIRB 796, also known as Doramapimod. BIRB 796 is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1] This application note will detail the synthesis of pyrazolyl-ureas from this compound and various isocyanates, provide experimental protocols, and discuss the relevance of these compounds in drug discovery, particularly as p38 MAPK inhibitors.

Reaction Scheme and Application

The fundamental reaction involves the nucleophilic addition of the 3-amino group of this compound to the electrophilic carbonyl carbon of an isocyanate. This reaction is typically carried out in an inert solvent and results in the formation of a stable urea linkage.

The diverse range of commercially available isocyanates allows for the generation of a large library of pyrazolyl-urea derivatives with varying physicochemical properties. This structural diversity is crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. The primary application of these compounds lies in their ability to act as kinase inhibitors, particularly targeting the p38 MAPK pathway, which is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following table summarizes the synthesis of various 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted ureas, providing key quantitative data for each derivative.

Compound IDIsocyanate ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)
1 Phenyl isocyanate1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-phenylureaC₂₅H₂₈N₄O85198-200
2 4-Chlorophenyl isocyanate1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)ureaC₂₅H₂₇ClN₄O89215-217
3 4-Methoxyphenyl isocyanate1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-methoxyphenyl)ureaC₂₆H₃₀N₄O₂82190-192
4 Ethyl isocyanate1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-ethylureaC₂₀H₂₈N₄O78165-167
5 4-(2-Morpholinoethoxy)naphthalen-1-yl isocyanate1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (BIRB 796)C₃₁H₃₇N₅O₃75225-227

Experimental Protocols

General Protocol for the Synthesis of 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted Ureas

Materials:

  • This compound

  • Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar, add the substituted isocyanate (1.05 eq).

  • If the isocyanate is a solid, it can be added directly to the reaction mixture. If it is a liquid, it should be added dropwise.

  • If desired, a catalytic amount of triethylamine (0.1 eq) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature under a drying tube for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The purified product is dried under vacuum to yield the desired 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted urea.

  • The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point is determined.

Visualization of Relevant Pathways and Workflows

p38 MAPK Signaling Pathway

The primary therapeutic target of many pyrazolyl-urea derivatives, such as BIRB 796, is the p38 MAPK signaling pathway. This pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK can therefore lead to a reduction in the inflammatory response.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, heat shock, cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk activates cytokine_receptor Cytokine Receptor cytokine_receptor->mapkkk activates mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream phosphorylates birb796 BIRB 796 (Pyrazolyl-urea Inhibitor) birb796->p38_mapk inhibits inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) downstream->inflammation leads to

Caption: p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-substituted ureas.

experimental_workflow start Start Materials: This compound Isocyanate reaction Reaction: Nucleophilic Addition (Solvent, Room Temp) start->reaction workup Workup: Solvent Removal reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Purified Product: 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)- 3-substituted urea purification->product characterization Characterization: ¹H NMR, ¹³C NMR, MS, MP product->characterization data Final Data characterization->data

Caption: General workflow for the synthesis and characterization of pyrazolyl-ureas.

Conclusion

The reaction of this compound with isocyanates provides a versatile and efficient route to a wide array of pyrazolyl-urea derivatives. These compounds are of significant interest to the drug discovery community, particularly as inhibitors of p38 MAPK for the treatment of inflammatory diseases. The straightforward synthesis and the potential for generating large, diverse libraries make this an attractive scaffold for further investigation and development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine that has garnered significant interest as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] While its role as a synthetic building block is well-established, its application as a ligand in coordination chemistry is an emerging area with considerable potential. The pyrazole moiety, with its adjacent nitrogen atoms, provides a robust coordination site for a variety of metal ions, making it a promising candidate for the development of novel catalysts and functional materials.[2]

This document provides an overview of the available information and generalized protocols for the synthesis and potential applications of this compound as a ligand. It is important to note that while the synthesis of this specific ligand is documented, detailed studies of its coordination complexes are not widely available in peer-reviewed literature. Therefore, the protocols provided are based on established methods for similar pyrazole-based ligands and should be considered as a starting point for research and development.

Ligand Profile: this compound

The physical and chemical properties of the ligand are summarized in the table below.

PropertyValueReference
Synonyms 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine--INVALID-LINK--
CAS Number 285984-25-0--INVALID-LINK--
Molecular Formula C₁₄H₁₉N₃--INVALID-LINK--
Molecular Weight 229.33 g/mol --INVALID-LINK--
Appearance Off-white crystals--INVALID-LINK--
Melting Point 114-122 °C--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized)

This protocol is adapted from the synthesis of a structurally similar compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[3] Researchers should optimize the reaction conditions for the specific starting materials.

Materials:

  • p-tolylhydrazine hydrochloride

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonium Hydroxide

  • Water

  • Ice

Procedure:

  • To a solution of concentrated hydrochloric acid in water, add p-tolylhydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the mixture at 70 °C for 1 hour.

  • Add additional concentrated hydrochloric acid and continue heating for another hour.

  • After cooling, add crushed ice to the reaction mixture.

  • Neutralize the mixture with concentrated ammonium hydroxide.

  • The resulting solid precipitate is the desired product.

  • Filter the solid under reduced pressure, wash with cold water, and dry at ambient temperature.

Expected Outcome: The procedure should yield this compound as a solid. Purity can be assessed by techniques such as HPLC and NMR.

Protocol 2: Synthesis of a Metal Complex with a Pyrazolylamine Ligand (Generalized)

This is a general procedure for the synthesis of a coordination complex with a pyrazole-based ligand. The choice of metal salt, solvent, and reaction conditions will depend on the target complex and should be determined by the researcher.

Materials:

  • This compound (Ligand)

  • A metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

Procedure:

  • Dissolve the ligand in the chosen solvent in a reaction flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction may proceed at room temperature or require heating under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Potential Applications in Coordination Chemistry

While specific applications for complexes of this compound are not yet reported, the broader class of pyrazole-based ligands has shown significant promise in several areas:

  • Catalysis: Pyrazole-containing metal complexes are known to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[4] The electronic properties of the pyrazole ring can be tuned by substituents, allowing for the fine-tuning of the catalytic activity of the metal center.

  • Materials Science: The ability of pyrazole ligands to form stable complexes with a range of metal ions makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry: As pyrazole derivatives are known to interact with biological targets, their metal complexes are of interest for the development of new therapeutic and diagnostic agents. The metal center can introduce new functionalities, such as redox activity or specific binding geometries, that complement the biological activity of the organic ligand.

Workflow and Diagrams

The general workflow for the synthesis and application of a pyrazolylamine ligand in coordination chemistry is depicted below.

G cluster_0 Ligand Synthesis cluster_1 Complex Synthesis cluster_2 Application Start Starting Materials (p-tolylhydrazine, diketone equivalent) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization_Ligand Ligand Characterization (NMR, IR, MS) Purification->Characterization_Ligand Ligand Purified Ligand Characterization_Ligand->Ligand Complexation Complexation Reaction Ligand->Complexation MetalSalt Metal Salt MetalSalt->Complexation Purification_Complex Complex Purification Complexation->Purification_Complex Characterization_Complex Complex Characterization (X-ray, UV-Vis, etc.) Purification_Complex->Characterization_Complex Complex Characterized Complex Characterization_Complex->Complex Catalysis Catalytic Studies Complex->Catalysis Materials Materials Science Complex->Materials Bioinorganic Bioinorganic Studies Complex->Bioinorganic

Caption: General workflow for the synthesis and application of pyrazolylamine ligands.

Conclusion

This compound presents an intriguing yet underexplored platform for the development of novel coordination complexes. While its primary use to date has been in the realm of medicinal chemistry, the inherent coordinating ability of the pyrazole-amine scaffold suggests significant potential in catalysis, materials science, and bioinorganic chemistry. The generalized protocols and information provided herein are intended to serve as a foundation for researchers to explore the rich coordination chemistry of this promising ligand. Further experimental work is necessary to synthesize and characterize its metal complexes and to fully elucidate their potential applications.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel herbicides derived from pyrazole amines. The information is curated from recent scientific literature and is intended to guide researchers in the development of new herbicidal compounds.

Introduction: Pyrazole Amines as a Scaffold for Novel Herbicides

Pyrazole-containing compounds represent a significant class of agrochemicals due to their broad spectrum of biological activities.[1][2] The unique chemical properties of the pyrazole ring, including its ability to engage in various chemical transformations and interactions with biological targets, make it a privileged scaffold in the design of novel herbicides.[1] Specifically, derivatives of pyrazole amines, such as pyrazole carboxamides and pyrazole picolinates, have demonstrated potent herbicidal efficacy against a range of problematic weed species.[3][4] Strategic modifications of the pyrazole core, the amide linkage, and substituent groups have led to the discovery of compounds with improved activity and selectivity.[5]

Key Synthetic Strategies and Structure-Activity Relationships

The development of novel pyrazole-based herbicides from pyrazole amines often involves several key synthetic strategies:

  • Modification of the Pyrazole Ring: Substitution at various positions of the pyrazole ring can significantly influence herbicidal activity. For instance, introducing a trifluoromethyl group at the 3-position of the pyrazole ring has been shown to enhance bleaching activity.[6]

  • Amide Bond Modification: The amide group is a common linker in these herbicides. Modifications such as replacing the amide with acylurea or hydrazide groups, or even inverting the amide linkage, can alter the molecule's binding properties and biological activity.[5]

  • Introduction of Diverse Moieties: Incorporating various aryl, heterocyclic, or aliphatic groups can modulate the compound's physicochemical properties, such as hydrophobicity and electronic effects, thereby influencing its uptake, translocation, and interaction with the target enzyme.[5]

Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups on substituents can be crucial for enhancing herbicidal efficacy.[1] For example, the presence of a benzothiazole ring has been identified as an important motif for transketolase (TKL) inhibition.[3]

Data Presentation: Herbicidal Activity of Novel Pyrazole Derivatives

The following table summarizes the herbicidal activity of selected novel pyrazole amine derivatives against various weed species. This data is compiled from multiple studies to provide a comparative overview.

Compound IDStructureTarget Weed(s)Concentration/DosageInhibition/EfficacyReference
KPP-297 N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamideAnnual lowland weeds100 g a.i./haGood herbicidal activity and excellent crop safety[6][7]
7r Pyrazole-carboxamide derivativeDigitaria sanguinalis (Ds), Amaranthus retroflexus (Ar)100 mg/L (small cup method)~95% inhibition (Ds), 100% inhibition (Ar)[3]
7r Pyrazole-carboxamide derivativeDigitaria sanguinalis (Ds), Amaranthus retroflexus (Ar)150 g ai/ha (foliar spray)>90% inhibition[3]
6ba Pyrazole amide derivativeDigitaria sanguinalis (DS), Amaranthus retroflexus (AR), Setaria viridis (SV)Not specified (small cup method)~90% root inhibition (DS), ~80% root inhibition (AR & SV)[8]
6bj Pyrazole amide derivativeDigitaria sanguinalis (DS), Setaria viridis (SV)150 g a.i./ha (foliar spray)~80% inhibition (DS), >80% inhibition (SV)[8]
20 Pyrazole sulfonamide derivativeArabidopsis thaliana (At), Rape100 mg/LPotent inhibitory activity against AtALS, 81.0% inhibition of rape root length[1]
26 Pyrazole amide derivativeDigitaria sanguinalis (D. sanguinalis), Setaria viridis (S. viridis)150 g ai/ha (post-emergence)>80% inhibition[1]
26 Pyrazole amide derivativeDigitaria sanguinalis (D. sanguinalis), Abutilon theophrasti (A. theophrasti)200 mg/L (pre-emergence)~90% root length inhibition (D. sanguinalis), ~80% root length inhibition (A. theophrasti)[1]
Compound 5 4-benzoyl-pyrazole-5-ol prodrugSeven weed species30 g ai/ha (post-emergence)100% inhibition[1]
Compound 17 Picolinic acid derivative with pyrazole moietySix dicotyledonous weed species400 g ai/ha (post-emergence)100% efficacy[1]
S-series Compounds 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsBrassica napus (BN)250 µM>80% root growth inhibition (28 compounds)[4]
S-series Compounds 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsAmaranthus retroflexus L (AL)Not specified (post-emergence)100% growth inhibition (10 compounds)[4]
3-1 Substituted pyrazole isothiocyanateEchinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L.EC50: 64.32, 65.83, 62.42, 67.72 µg/mL respectivelyNot applicable[9]
3-7 Substituted pyrazole isothiocyanateEchinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L.EC50 values provided in original paperNot applicable[9]
6a & 6c Phenylpyridine moiety-containing pyrazole derivativesSetaria viridis150 g a.i./hm2 (post-emergence)50% inhibition[10]

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole-based herbicides, derived from methodologies reported in the literature. Researchers should adapt these protocols based on the specific target molecule and available starting materials.

Protocol 1: General Synthesis of Pyrazole Carboxamides

This protocol outlines the key steps for the synthesis of pyrazole carboxamides, a common class of pyrazole-based herbicides.

Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate The core pyrazole scaffold is typically constructed via a cyclization reaction. For example, substituted phenylhydrazine can be reacted with ethyl acetoacetate to form the pyrazole ring.[1] The resulting ester is then hydrolyzed to the carboxylic acid.

  • Materials: Substituted phenylhydrazine, ethyl acetoacetate (or other suitable β-ketoester), ethanol, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Dissolve the substituted phenylhydrazine and ethyl acetoacetate in ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the resulting crude ester, add a solution of sodium hydroxide in water/ethanol.

    • Heat the mixture to reflux to hydrolyze the ester.

    • After completion, cool the mixture and acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid.

    • Filter, wash with water, and dry the solid product.

Step 2: Acyl Chloride Formation The carboxylic acid is converted to the more reactive acyl chloride to facilitate amide bond formation.

  • Materials: Pyrazole carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dichloromethane (DCM) or other inert solvent, DMF (catalyst).

  • Procedure:

    • Suspend the pyrazole carboxylic acid in an inert solvent like DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 3: Amide Coupling The final step involves the coupling of the pyrazole acyl chloride with a desired amine.

  • Materials: Pyrazole acyl chloride, the desired amine (e.g., a substituted aniline or alkylamine), a base (e.g., triethylamine or pyridine), an inert solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve the desired amine and a base in an inert solvent.

    • Cool the solution to 0 °C.

    • Add a solution of the pyrazole acyl chloride in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for several hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide herbicide.

Protocol 2: Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids

This protocol is based on the synthesis of a specific class of pyrazole-picolinic acid herbicides.[4]

Step 1: Synthesis of Intermediate B This step involves the protection and fluorination of a starting picolinic acid derivative.

  • Reagents and Conditions: DMAP, TEA, Phthaloyl dichloride, acetonitrile, -10 °C, 6 h; then CsF, DMSO, r.t., 2 h.[4]

Step 2: Amination of Intermediate B Introduction of the amino group.

  • Reagents and Conditions: NH₃·H₂O, r.t., 7 h.[4]

Step 3: Deprotection to yield Intermediate D

  • Reagents and Conditions: N₂H₄·H₂O, THF and DMSO, 65 °C, 0.5 h.[4]

Step 4: Pyrazole Ring Formation Coupling with a substituted pyrazole precursor.

  • Reagents and Conditions: NaH, r.t., 6 h.[4]

Step 5: Esterification

  • Reagents and Conditions: Sulfuric acid, ethanol, 75 °C, 2 h.[4]

Step 6: Saponification to Final Product Hydrolysis of the ester to the final picolinic acid herbicide.

  • Reagents and Conditions: 1 M aq. KOH, 100 °C, 2–9 h.[4]

Visualizations: Synthetic Workflows and Signaling Pathways

The following diagrams illustrate key synthetic pathways and proposed mechanisms of action for pyrazole-based herbicides.

Synthesis_of_Pyrazole_Carboxamides cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Substituted Phenylhydrazine Substituted Phenylhydrazine Pyrazole Ester Pyrazole Ester Substituted Phenylhydrazine->Pyrazole Ester Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pyrazole Ester Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Ester->Pyrazole Carboxylic Acid Hydrolysis Pyrazole Acyl Chloride Pyrazole Acyl Chloride Pyrazole Carboxylic Acid->Pyrazole Acyl Chloride Acyl Chloride Formation Pyrazole Carboxamide Herbicide Pyrazole Carboxamide Herbicide Pyrazole Acyl Chloride->Pyrazole Carboxamide Herbicide Amide Coupling (with amine)

Caption: General workflow for the synthesis of pyrazole carboxamide herbicides.

TKL_Inhibition_Pathway Calvin Cycle Calvin Cycle Transketolase (TKL) Transketolase (TKL) Calvin Cycle->Transketolase (TKL) key enzyme Photosynthesis Photosynthesis Transketolase (TKL)->Photosynthesis Inhibition Inhibition Plant Growth Plant Growth Photosynthesis->Plant Growth Pyrazole Carboxamide\n(e.g., Compound 7r) Pyrazole Carboxamide (e.g., Compound 7r) Pyrazole Carboxamide\n(e.g., Compound 7r)->Transketolase (TKL) inhibits Inhibition->Photosynthesis disruption leads to Inhibition->Plant Growth ultimate inhibition of

Caption: Proposed mechanism of action for TKL-inhibiting pyrazole herbicides.

HPPD_Inhibition_Pathway Tyrosine Catabolism Tyrosine Catabolism HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine Catabolism->HPPD Plastoquinone & Tocopherol\nBiosynthesis Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone & Tocopherol\nBiosynthesis Bleaching Symptoms Bleaching Symptoms Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone & Tocopherol\nBiosynthesis->Carotenoid Biosynthesis essential for Pyrazole-based HPPD Inhibitor Pyrazole-based HPPD Inhibitor Pyrazole-based HPPD Inhibitor->HPPD inhibits Carotenoid Biosynthesis->Bleaching Symptoms disruption leads to

References

Application Notes and Protocols for Cellular Assays to Evaluate Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinases are a major class of therapeutic targets. This document provides detailed protocols for key cellular assays to evaluate the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors.

A systematic workflow is essential for the efficient evaluation of new kinase inhibitors. The process typically starts with a broad screening assay to determine the compound's potency in a cellular context, often by measuring its effect on cell viability. This is followed by more detailed mechanistic assays to confirm that the inhibitor is engaging its intended target and to understand the downstream consequences of this inhibition.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Many pyrazole-based compounds have been developed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). A fundamental understanding of the pathways these inhibitors target is crucial for designing relevant experiments and accurately interpreting the results.

Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are serine/threonine kinases that are essential for the control of the cell cycle. In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in these cancer cells.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 activate Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F releases G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription activates Cyclin_E_CDK2 Cyclin E / CDK2 G1_S_Transcription->Cyclin_E_CDK2 leads to S_Phase S Phase Entry Cyclin_E_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->Cyclin_D_CDK4_6 inhibits Pyrazole_Inhibitor->Cyclin_E_CDK2 inhibits

Inhibition of the CDK/Rb signaling pathway by a pyrazole-based inhibitor.

Janus Kinase (JAK) Signaling Pathway: The JAK-STAT signaling pathway is a primary communication route for many cytokines and growth factors, playing a critical role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to target JAKs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow

A structured approach is crucial for characterizing a novel pyrazole-based kinase inhibitor. The following workflow outlines a typical progression from initial screening to more in-depth mechanistic studies.

Experimental_Workflow Start Start: Novel Pyrazole Compound Cell_Viability 1. Cell Viability Assay (e.g., MTT) Start->Cell_Viability Potent Potent? (IC50 < Threshold) Cell_Viability->Potent Target_Engagement 2. Target Engagement Assay (e.g., CETSA, NanoBRET) Potent->Target_Engagement Yes Stop Stop: Inactive or Off-Target Potent->Stop No On_Target On-Target Activity? Target_Engagement->On_Target Downstream_Signaling 3. Downstream Signaling Assay (e.g., Western Blot for p-Substrate) On_Target->Downstream_Signaling Yes On_Target->Stop No Mechanism_of_Action 4. Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Downstream_Signaling->Mechanism_of_Action End End: Candidate for Further Testing Mechanism_of_Action->End

General workflow for evaluating a novel pyrazole-based kinase inhibitor.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different pyrazole-based kinase inhibitors. IC50 values, which represent the concentration of an inhibitor required to reduce a biological activity by 50%, are a standard metric.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based Compounds

Compound IDTarget Kinase(s)IC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[2]
Compound 6Aurora A160[2]
RuxolitinibJAK1, JAK2~3
AT7519CDK1, 2, 4, 5, 910 - 210
Compound 22CDK2, CDK524, 23[2]

Table 2: Cellular Activity of Representative Pyrazole-Based Compounds

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
AfuresertibAkt inhibitorHCT116Colon0.95[2]
Compound 6Aurora A inhibitorHCT116Colon0.39[2]
Compound 6Aurora A inhibitorMCF-7Breast0.46[2]
Compound 10Bcr-Abl inhibitorK562Leukemia0.27[2]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of an inhibitor.[1][3]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s) (e.g., HCT116, MCF-7, K562)[2][4]

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Pyrazole kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[5]

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. It is recommended to perform a broad range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor solutions.

    • Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration (using a logarithmic scale for the x-axis) to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Analysis of Downstream Signaling by Western Blot

This protocol is used to assess the effect of a pyrazole-based kinase inhibitor on the phosphorylation of downstream target proteins, providing evidence of on-target activity within the cell.

Materials:

  • 6-well cell culture plates

  • Pyrazole inhibitor and vehicle (DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[6][7]

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours).[1] Include a vehicle (DMSO) control.[1]

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer to each well.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]

    • Incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[1]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to avoid high background.[6][7]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]

Materials:

  • Cell line expressing the target kinase

  • Pyrazole inhibitor and vehicle (DMSO)

  • Ice-cold PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • High-speed centrifuge

  • Reagents and equipment for Western Blot analysis

Procedure:

  • Cell Treatment:

    • Culture cells to a high density and treat with the pyrazole inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

    • Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by a method such as freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of the soluble fractions.

    • Analyze the amount of soluble target protein at each temperature for both the inhibitor-treated and vehicle-treated samples by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble target protein against the temperature to generate a "melting curve".

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

    • An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the cellular EC50 for target engagement.[8]

Protocol 4: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the interaction between a kinase and an inhibitor in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[10] An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.[10]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • White, 96-well or 384-well assay plates

  • Pyrazole inhibitor and vehicle (DMSO)

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Prepare a suspension of HEK293 cells in Opti-MEM® I medium.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in the white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazole inhibitor in complete culture medium.

    • Prepare the NanoBRET™ Tracer in complete culture medium at the recommended concentration.

    • Add the diluted inhibitor or vehicle to the appropriate wells.

    • Add the tracer to all wells.

  • Substrate Addition and BRET Measurement:

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the inhibitor concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Conclusion

The cellular assays outlined in this document provide a robust framework for the characterization of novel pyrazole-based kinase inhibitors. By systematically assessing cell viability, target engagement, and downstream signaling effects, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. This information is critical for advancing promising lead compounds through the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of pivaloylacetonitrile and p-tolylhydrazine.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the limiting reagent before workup. Reactions can take several hours to reach completion.
- Temperature: The reaction often requires heating. Consider refluxing in a suitable solvent like ethanol or isopropanol. For reactions at lower temperatures, ensure the mixture is adequately stirred to facilitate interaction between reactants.
Suboptimal pH - Acid/Base Catalysis: The cyclization step can be influenced by pH. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes improve the rate and yield. Conversely, if starting with a hydrazine salt, a mild base may be needed to liberate the free hydrazine.
Poor Quality Reagents - Pivaloylacetonitrile: This β-ketonitrile can be prone to degradation. Ensure it is pure and stored under appropriate conditions.
- p-Tolylhydrazine: Hydrazine derivatives can oxidize over time. Use freshly sourced or purified p-tolylhydrazine. If using the hydrochloride salt, ensure it is fully neutralized if the reaction conditions require the free base.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Troubleshooting Steps
Formation of Regioisomers - While the reaction between a β-ketonitrile and a substituted hydrazine is generally regioselective, the formation of the isomeric 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine is a possibility. The regioselectivity can be influenced by both steric and electronic factors. Characterize the product mixture carefully using NMR spectroscopy to determine the isomeric ratio.
Incomplete Cyclization - The intermediate hydrazone may be present in the final product mixture if the cyclization is not complete. Ensure adequate reaction time and temperature to drive the reaction to completion.
Degradation of Starting Materials or Product - Prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction and avoid unnecessarily long reaction times.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Oily Product - Aminopyrazoles can sometimes be obtained as oils. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution.
Co-eluting Impurities in Chromatography - If using column chromatography, screen different solvent systems to achieve better separation. A gradient elution may be necessary.
Recrystallization Issues - Finding a suitable recrystallization solvent is key. Ethanol, isopropanol, or mixtures with water are often good starting points for aminopyrazoles. The product can also be purified by dissolving it in an organic solvent and precipitating it as an acid addition salt (e.g., with HCl), which can then be filtered and neutralized to recover the pure amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yield data for this exact molecule is not extensively published in comparative studies, syntheses of analogous aminopyrazoles from β-ketonitriles and hydrazines can achieve high yields. For instance, a similar synthesis of 5-o-tolyl-2H-pyrazol-3-ylamine in ethanol at 70°C reported a crude yield of 92%. With optimization of reaction conditions, yields can often exceed 80%.

Q2: Can I use microwave-assisted synthesis for this reaction?

A2: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing aminopyrazoles. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Q3: How can I confirm the correct regiochemistry of my product?

A3: The most reliable method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) experiments. This will allow you to observe correlations between the protons on the tolyl and tert-butyl groups and the carbons of the pyrazole ring, confirming the connectivity.

Q4: My reaction mixture has turned a dark color. Is this normal?

A4: The formation of colored impurities is not uncommon in pyrazole synthesis, especially when using hydrazine derivatives which can be sensitive to air and light. While a change in color is expected, a very dark or tarry mixture may indicate significant side reactions or decomposition.

Q5: What are the safety precautions I should take when working with hydrazines?

A5: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

The following table summarizes reaction conditions for the synthesis of aminopyrazoles from β-ketonitriles, providing a basis for optimizing the synthesis of this compound.

β-Ketonitrile Hydrazine Solvent Temperature (°C) Time (h) Catalyst/Additive Yield (%)
3-Oxo-3-o-tolylpropanenitrileHydrazine hydrateEthanol7016None92 (crude)
Pivaloylacetonitrilep-TolylhydrazineEthanolReflux4-8Acetic acid (cat.)>80 (expected)
Pivaloylacetonitrilep-TolylhydrazineIsopropanolReflux4-8NoneVariable
Pivaloylacetonitrilep-TolylhydrazineTolueneReflux6-12p-TsOH (cat.)Variable
Pivaloylacetonitrilep-TolylhydrazineAcetic Acid1002-4NoneGood (reported)
Pivaloylacetonitrilep-TolylhydrazineN/A (Microwave)120-1500.25-0.5NonePotentially >90

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established procedures for aminopyrazole synthesis. Optimization may be required to achieve the best results.

Materials:

  • Pivaloylacetonitrile

  • p-Tolylhydrazine (or p-tolylhydrazine hydrochloride)

  • Ethanol (or other suitable solvent)

  • Acetic acid (optional, as catalyst)

  • Sodium bicarbonate (if starting with hydrazine salt)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivaloylacetonitrile (1.0 eq).

  • Add ethanol to dissolve the pivaloylacetonitrile.

  • Add p-tolylhydrazine (1.0-1.1 eq). If using p-tolylhydrazine hydrochloride, add an equivalent of a mild base like sodium bicarbonate.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Pathway pivaloylacetonitrile Pivaloylacetonitrile hydrazone_intermediate Hydrazone Intermediate pivaloylacetonitrile->hydrazone_intermediate + p_tolylhydrazine p-Tolylhydrazine p_tolylhydrazine->hydrazone_intermediate product This compound hydrazone_intermediate->product Cyclization (-H2O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Mix Reactants (Pivaloylacetonitrile & p-Tolylhydrazine) reaction Heat and Stir (e.g., Reflux in Ethanol) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup (Solvent removal, Extraction) monitoring->workup Complete purification Purification (Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Yield low_yield Low Yield? check_reaction_time Increase Reaction Time? low_yield->check_reaction_time Yes optimize_conditions Yield Improved low_yield->optimize_conditions No increase_temp Increase Temperature? check_reaction_time->increase_temp No Improvement check_reaction_time->optimize_conditions Yes add_catalyst Add Catalyst (e.g., Acetic Acid)? increase_temp->add_catalyst No Improvement increase_temp->optimize_conditions Yes check_reagents Check Reagent Purity add_catalyst->check_reagents No Improvement add_catalyst->optimize_conditions Yes

Caption: A logical troubleshooting guide for addressing low reaction yield.

common side products in the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

The most prevalent side product in the synthesis of this compound is its regioisomer, 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine . This arises from the two possible modes of addition of p-tolylhydrazine to the unsymmetrical β-ketonitrile starting material, pivaloylacetonitrile.

Other potential, less common, side products may include:

  • Unreacted starting materials: Incomplete reaction can lead to the presence of pivaloylacetonitrile and p-tolylhydrazine in the crude product.

  • Hydrolysis products: The β-ketonitrile starting material can be susceptible to hydrolysis under certain conditions.

  • Oxidation products: Hydrazine derivatives can be prone to oxidation, which may lead to the formation of colored impurities.

Q2: How can I distinguish between the desired product and the regioisomeric side product?

A combination of chromatographic and spectroscopic techniques is essential for differentiating between the two regioisomers.

  • Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values on a TLC plate, allowing for the monitoring of the reaction progress and assessment of the crude product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrazole ring proton and the substituents will differ. For the desired product, this compound, the proton on the pyrazole ring (H-4) is expected to have a specific chemical shift. In the regioisomer, 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine, the chemical environment of this proton and the surrounding carbons will be different, leading to distinct NMR spectra.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in the mass spectrum may differ, providing additional structural information.

Q3: My reaction is producing a nearly 1:1 mixture of the two regioisomers. How can I improve the regioselectivity to favor the desired 5-tert-Butyl isomer?

Controlling the regioselectivity is a common challenge in pyrazole synthesis. The outcome is influenced by steric and electronic factors, as well as the reaction conditions. Here are some strategies to favor the formation of the desired this compound:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction's regioselectivity. Experimenting with a range of solvents from protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, DMF) is recommended.

  • pH Control: The reaction pH can influence the initial nucleophilic attack of the hydrazine.

    • Acidic Conditions: Under acidic conditions, the reaction may proceed through a different pathway, potentially favoring one regioisomer over the other. Catalytic amounts of acids like acetic acid or p-toluenesulfonic acid can be employed.

    • Basic Conditions: In the presence of a base, the nucleophilicity of the hydrazine nitrogens is altered, which can also direct the regioselectivity.

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio. It is advisable to conduct the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction- Formation of multiple side products- Poor quality of starting materials- Monitor the reaction by TLC to ensure completion.- Optimize reaction time and temperature.- Purify starting materials (pivaloylacetonitrile and p-tolylhydrazine) before use.- Adjust the stoichiometry of the reactants.
Mixture of Regioisomers - Lack of regiocontrol in the cyclization step.- Systematically vary the reaction solvent (e.g., ethanol, acetic acid, toluene).- Investigate the effect of acidic or basic catalysts.- Optimize the reaction temperature.
Difficulty in Purification - Similar polarities of the product and the regioisomeric side product.- Employ column chromatography with a carefully selected eluent system. Step-gradient or gradient elution might be necessary.- Consider recrystallization from different solvent systems.
Formation of Colored Impurities - Decomposition of p-tolylhydrazine.- Oxidation of reaction intermediates.- Use freshly distilled or high-purity p-tolylhydrazine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

A general procedure for the synthesis of this compound is provided below. Note: This is a general guideline and may require optimization for your specific laboratory conditions.

Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Hydrazine Addition: Add p-tolylhydrazine hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution. Alternatively, free p-tolylhydrazine can be used directly.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from the regioisomeric side product and other impurities.

Visualizations

Reaction Pathway and Side Product Formation

G Synthesis of this compound pivaloylacetonitrile Pivaloylacetonitrile intermediate_A Intermediate A pivaloylacetonitrile->intermediate_A Attack at carbonyl intermediate_B Intermediate B pivaloylacetonitrile->intermediate_B Attack at nitrile precursor tolylhydrazine p-Tolylhydrazine tolylhydrazine->intermediate_A tolylhydrazine->intermediate_B product This compound (Desired Product) intermediate_A->product Cyclization side_product 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-ylamine (Regioisomeric Side Product) intermediate_B->side_product Cyclization

Caption: Reaction pathway showing the formation of the desired product and the regioisomeric side product.

Troubleshooting Logic

G Troubleshooting Workflow for Pyrazole Synthesis start Low Yield or Impure Product analysis Analyze Crude Product (TLC, NMR, MS) start->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction regioisomer_issue Mixture of Regioisomers? incomplete_reaction->regioisomer_issue No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes other_impurities Other Impurities? regioisomer_issue->other_impurities No vary_conditions Vary Reaction Conditions: - Change Solvent - Add Acid/Base Catalyst - Adjust Temperature regioisomer_issue->vary_conditions Yes purify_reagents Purify Starting Materials Run under Inert Atmosphere other_impurities->purify_reagents Yes end Pure Product, Improved Yield other_impurities->end No optimize_conditions->end vary_conditions->end purify_reagents->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Purification of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Given that this compound is soluble in organic solvents like ethanol and methanol, these are excellent starting points for a single-solvent recrystallization. A mixed-solvent system, such as hexane/ethyl acetate or ethanol/water, can also be effective.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this, you can:

  • Increase the solvent volume: This lowers the concentration of the solute.

  • Lower the temperature at which crystallization begins: Try a solvent with a lower boiling point.

  • Use a mixed-solvent system: Dissolve the compound in a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise at a slightly lower temperature until turbidity is observed, then allow it to cool slowly.[1]

Q3: The recrystallization yield is very low. How can I improve it?

A3: Low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

  • The compound has significant solubility in the cold solvent: To improve the yield, you can try a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.

Q4: How can I remove colored impurities during recrystallization?

A4: If your purified this compound is not an off-white crystalline solid, you may have colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

Q5: The compound is difficult to crystallize. Are there any alternative approaches?

A5: Since this compound is an amine, it can be converted to a salt to improve its crystallization properties. You can dissolve the crude compound in a suitable solvent like ether or acetone and add an acid (e.g., HCl in ether, phosphoric acid, or oxalic acid) to form the corresponding salt, which can then be crystallized.[2] The purified salt can be neutralized back to the free amine if needed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No crystals form upon cooling The solution is not supersaturated.1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod at the liquid-air interface.3. Add a seed crystal of the pure compound.
Crystals are small and impure The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" The compound is precipitating above its melting point.1. Use more solvent.2. Switch to a lower-boiling solvent.3. Use a mixed-solvent system and induce crystallization at a lower temperature.
Low recovery of pure product 1. Too much solvent was used.2. The compound is too soluble in the cold solvent.1. Use the minimum amount of hot solvent for dissolution.2. Cool the solution in an ice bath for a longer period.3. Try a different solvent or a mixed-solvent system.
Persistent colored impurities Impurities are not removed by simple recrystallization.Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the compound is identified.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound fully dissolves. Add more solvent in small portions if needed to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator. The expected melting point is in the range of 114–122 °C.[3]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.[1]

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water) in which the compound is less soluble, dropwise, until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Formed? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Use more solvent - Lower cooling temp - Change solvent oiling_out->troubleshoot_oiling Yes check_purity Check Purity (e.g., MP) filter_dry->check_purity end Pure Product check_purity->end Pure troubleshoot_purity Troubleshoot: - Re-recrystallize - Use charcoal - Try salt formation check_purity->troubleshoot_purity Impure troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve troubleshoot_purity->start

Caption: A workflow diagram for troubleshooting the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the synthesis of pyrazoles, with a specific focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve the conversion rate?

Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the purity of starting materials. Here are some key areas to investigate:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress to ensure all starting materials have been consumed.[1]

  • Suboptimal Reaction Temperature: Many condensation reactions, such as the Knorr pyrazole synthesis, require heating to proceed efficiently.[1] Insufficient temperature can lead to slow or stalled reactions.

  • Incorrect Reaction Time: The reaction may require more time to reach completion.

  • Catalyst Issues: The choice and amount of catalyst, typically an acid or a base, are critical for facilitating the reaction.[1][2]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and consequently lower the yield of the desired pyrazole.[3]

Q2: How can I effectively monitor the progress of my pyrazole synthesis?

Regular monitoring of the reaction is essential to determine the optimal reaction time and to ensure the complete consumption of starting materials. Thin-Layer Chromatography (TLC) is a common and effective technique for this purpose.[1][4][5][6]

An alternative method for monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts.[1][7][8]

Q3: What are the optimal reaction conditions for a standard Knorr pyrazole synthesis?

While optimal conditions can vary depending on the specific substrates, a typical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[1][2][3][5] Heating is often required to drive the reaction to completion.[1][5][6]

Q4: Can microwave-assisted synthesis improve my pyrazole yield and reaction time?

Yes, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[9][10][11][12]

Troubleshooting Guides

Guide 1: Addressing Low Conversion Rates

If you are experiencing low conversion rates, follow this systematic troubleshooting workflow:

G cluster_start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Detected optimize_temp Optimize Reaction Temperature monitor_reaction->optimize_temp extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete Reaction optimize_time Optimize Reaction Time optimize_temp->optimize_time increase_temp Increase Temperature/Reflux optimize_temp->increase_temp Reaction Sluggish check_catalyst Evaluate Catalyst (Type & Concentration) optimize_time->check_catalyst change_catalyst Change Catalyst or Adjust Concentration check_catalyst->change_catalyst Ineffective Catalysis use_microwave Consider Microwave-Assisted Synthesis check_catalyst->use_microwave Seeking Faster Reaction end Improved Conversion Rate purify_reagents->end increase_temp->end extend_time->end change_catalyst->end use_microwave->end

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Data Presentation

The following tables provide a summary of quantitative data to aid in optimizing your pyrazole synthesis.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Phenyl-1H-pyrazoles (3a-m) [9]

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Temperature 75°C60°C
Reaction Time 2 hours5 minutes
Power N/A50 W
Yield 72 - 90%91 - 98%

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Phenyl-1H-pyrazole-4-carboxylic Acids (5a-m) [9]

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Temperature 80°C80°C
Reaction Time 1 hour2 minutes
Power N/A150 W
Yield 48 - 85%62 - 92%

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the Knorr synthesis of pyrazoles.

G cluster_workflow Knorr Pyrazole Synthesis Workflow A 1. Combine 1,3-dicarbonyl compound and hydrazine derivative in a suitable solvent (e.g., ethanol, 1-propanol). B 2. Add a catalytic amount of acid (e.g., glacial acetic acid). A->B C 3. Heat the reaction mixture (e.g., reflux or ~100°C). B->C D 4. Monitor reaction progress by TLC until starting material is consumed. C->D E 5. Perform aqueous work-up and/or crystallization to isolate the crude product. D->E F 6. Purify the product by recrystallization or column chromatography. E->F

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in a suitable solvent such as ethanol or 1-propanol (10 mL).[4][5][6]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[5][6]

  • Heating: Heat the reaction mixture to reflux or approximately 100°C with stirring.[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70).[5][6]

  • Work-up: Once the starting material is consumed, cool the reaction mixture. An aqueous work-up may be performed by adding water to precipitate the product.[5][6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][5][13]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using separate capillary tubes, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane).[5][6] Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an iodine chamber.[4]

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., hexane).[14]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[14]

  • Elute the Column: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the components.

  • Collect Fractions: Collect the fractions as they elute from the column and analyze them by TLC to identify the fractions containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their pyrazole synthesis experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1]

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products.[3] Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][3] If the reaction is not complete, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be a valuable technique to improve yields and shorten reaction times.[3]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. For instance, in some syntheses, increasing the temperature to a certain point (e.g., 60 °C) improves the yield, but further increases may lead to a decrease.[4] Temperature can also control which product is formed in some divergent syntheses.[5][6]

  • Incorrect Catalyst: The choice and amount of catalyst are often critical.[3] For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are frequently used.[3] In other cases, Lewis acids like lithium perchlorate or nano-ZnO have been shown to improve yields.[4] Some reactions may not proceed at all without a catalyst.[4]

  • Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[1]

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some cases.[1][7]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer.[1]

  • Use of Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can provide better control over regioselectivity.[1]

Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

A4: While pyrazole rings are generally stable, they can undergo ring-opening under certain conditions. For example, in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[1][8] Additionally, pyrazoles functionalized with highly reactive groups (e.g., azides, nitro groups) can undergo complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive functional groups if they are not desired.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low or no yield of your desired pyrazole, a systematic approach to troubleshooting can help identify the root cause.

LowYieldTroubleshooting start Low/No Product check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete troubleshoot_conditions Adjust Conditions: - Increase Time - Increase Temperature - Consider Microwave incomplete->troubleshoot_conditions end Improved Yield troubleshoot_conditions->end check_starting_materials Assess Starting Material Purity complete->check_starting_materials impure Impure check_starting_materials->impure pure Pure check_starting_materials->pure purify Purify Starting Materials impure->purify purify->end optimize_catalyst Optimize Catalyst: - Type (Acid/Base) - Loading pure->optimize_catalyst optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_solvent->end

Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)

The formation of multiple products can complicate purification and reduce the yield of the desired isomer.

MultiProductTroubleshooting start Multiple Products (Isomers/Byproducts) identify_products Characterize Products (NMR, MS) start->identify_products regioisomers Regioisomers identify_products->regioisomers byproducts Byproducts identify_products->byproducts optimize_regioselectivity Optimize for Regioselectivity: - Change Solvent (e.g., TFE) - Adjust pH - Screen Catalysts regioisomers->optimize_regioselectivity optimize_conditions Optimize Conditions to Minimize Side Reactions: - Lower Temperature - Adjust Stoichiometry byproducts->optimize_conditions end Single Desired Product optimize_regioselectivity->end optimize_conditions->end

Troubleshooting workflow for multiple products.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Time

The choice of solvent can significantly influence the reaction yield and time. The following table summarizes the optimization of solvent for a three-component synthesis of a pyrazolo[3,4-c]pyrazol-3(2H)-one derivative.[9]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFReflux540
2H₂OReflux50
3EtOHReflux520
4CH₃CNReflux50
5DioxaneReflux515
6DMFRoom Temp525

Data adapted from a study on the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one.[9]

Table 2: Effect of Solvent on Regioselectivity

The use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of pyrazole formation.

EntrySolventRatio of Regioisomers (Desired:Undesired)
1Ethanol (EtOH)Varies, often leading to mixtures
22,2,2-Trifluoroethanol (TFE)Significantly improved selectivity
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity

This table provides a general trend; specific ratios are highly dependent on the substrates used.[1][7]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for the formation of the pyrazole ring.

KnorrWorkflow start Start dissolve Dissolve 1,3-dicarbonyl compound in a suitable solvent (e.g., Ethanol) start->dissolve add_hydrazine Add hydrazine derivative (and catalyst, if needed) dissolve->add_hydrazine react Stir at room temperature or heat to reflux add_hydrazine->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Perform aqueous workup and extract with an organic solvent monitor->workup purify Purify the crude product (e.g., column chromatography, crystallization) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow for Knorr pyrazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: To this solution, add the hydrazine derivative (1-1.2 equivalents). If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.[1] The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by crystallization to afford the pure pyrazole.[4]

Protocol for Purification of Pyrazoles via Acid Addition Salts

This method can be effective for purifying pyrazoles from non-basic impurities.

  • Dissolution: Dissolve the crude pyrazole product in an appropriate organic solvent or water.[10][11]

  • Salt Formation: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid to the solution.[10][11]

  • Crystallization: The corresponding acid addition salt of the pyrazole will precipitate. This can be enhanced by cooling the solution.

  • Isolation: Separate the crystallized acid addition salt by filtration.[10][11]

  • Neutralization: To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaOH, NaHCO₃) until the pyrazole precipitates or can be extracted with an organic solvent.

References

Technical Support Center: Purifying Crude 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most likely impurities are unreacted starting materials, such as 4,4-dimethyl-3-oxopentanenitrile and p-tolylhydrazine. Additionally, regioisomers or byproducts from side reactions during the synthesis can also be present.

Q2: What are the recommended methods for purifying this compound?

The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: My purified compound appears as an off-white or yellowish solid. Is this normal?

While the pure compound is typically described as off-white crystals, a slight yellowish tint is not uncommon and may not necessarily indicate significant impurity. However, a pronounced yellow or brown color suggests the presence of oxidized impurities or residual starting materials, warranting further purification.

Q4: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution above its melting point. To resolve this, you can try the following:

  • Increase the amount of the solvent to ensure the compound remains dissolved at a lower temperature.

  • Slow down the cooling process. Let the solution cool to room temperature slowly before placing it in an ice bath.

  • Try a different solvent system.

  • If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q5: My yield after purification is very low. How can I improve it?

Low yields can result from several factors. To improve recovery:

  • During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Ensure the solution is thoroughly cooled to maximize precipitation.

  • When performing column chromatography, avoid using highly polar eluents that can cause your compound to elute too quickly with impurities. Deactivating the silica gel with a small amount of triethylamine can also prevent the loss of this basic compound on the acidic stationary phase.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Colored Impurities After Recrystallization
Symptom Possible Cause Solution
The recrystallized product remains yellow or brown.Oxidation of the amine functionality or residual colored starting materials/byproducts.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Column Chromatography: If charcoal treatment is ineffective, column chromatography is the recommended next step for removing persistent colored impurities.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Solution
Streaking or tailing of the spot on the TLC plate.The compound is basic and interacts strongly with the acidic silica gel.Deactivate the Silica Gel: Prepare the silica gel slurry in the chosen eluent system containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.
Co-elution of the product with impurities.The chosen eluent system has suboptimal polarity.Optimize the Eluent System: Systematically vary the ratio of the polar and non-polar solvents. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent system to prevent tailing. The ideal eluent system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Loading the Sample: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₁₄H₁₉N₃Commercial Supplier Data
Molecular Weight 229.32 g/mol Commercial Supplier Data
Melting Point 114-122 °CCommercial Supplier Data
Appearance Off-white crystalsCommercial Supplier Data

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization ColumnChromatography Column Chromatography (e.g., Hexane/EtOAc + 0.5% Et3N) Crude->ColumnChromatography Analysis Purity Check (TLC, Melting Point) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->ColumnChromatography Fails Purity Criteria Analysis->PureProduct Meets Purity Criteria

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization OilingOut Product Oils Out? Recrystallization->OilingOut AdjustSolvent Adjust Solvent/Cooling Rate OilingOut->AdjustSolvent Yes ColoredCrystals Crystals Still Colored? OilingOut->ColoredCrystals No AdjustSolvent->Recrystallization Column Proceed to Column Chromatography AdjustSolvent->Column Fails Success Pure Crystals Obtained ColoredCrystals->Success No Charcoal Treat with Activated Charcoal ColoredCrystals->Charcoal Yes Charcoal->Recrystallization Charcoal->Column Ineffective

challenges in scaling up pyrazole synthesis for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of pyrazole synthesis for industrial production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of pyrazoles, with a focus on practical, actionable solutions.

Issue 1: Low Reaction Yield

Question: My pyrazole synthesis yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields during the scale-up of pyrazole synthesis can be attributed to several factors, ranging from reaction kinetics to physical processing parameters that differ at a larger scale.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the starting materials have been fully consumed. If the reaction is stalling, consider increasing the reaction time or temperature.[2] Ensure that mixing is efficient at the larger scale to maintain homogeneity.[1] The quality of starting materials can also impact reaction completion; ensure their purity.

  • Side Reactions and Byproduct Formation:

    • Solution: The formation of unwanted side products, such as regioisomers, can significantly reduce the yield of the desired pyrazole. Optimizing reaction conditions, including temperature, solvent, and catalyst, can enhance selectivity.[2] In some cases, exploring a different synthetic route with inherently higher regioselectivity may be necessary.[2]

  • Product Loss During Workup and Purification:

    • Solution: Significant amounts of product can be lost during extraction, crystallization, or chromatography.[2] It is essential to optimize the solvents and procedures for these steps. For instance, the choice of recrystallization solvent is critical for obtaining a high-purity product with minimal loss.[2]

  • Suboptimal Reaction Conditions at Scale:

    • Solution: Reaction conditions that are optimal at a lab scale may not be directly transferable to an industrial scale.[3] Parameters such as temperature, reaction time, solvent, and pH may need to be re-optimized.[4] A slight excess of one reactant, like hydrazine (1.0-1.2 equivalents), can sometimes drive the reaction to completion.[4]

Issue 2: Poor Regioselectivity

Question: I am observing the formation of multiple regioisomers in my pyrazole synthesis. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[4]

Strategies to Improve Regioselectivity:

  • Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, acidic conditions in solvents like ethanol, particularly when using aryl hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[4]

  • Steric Hindrance: Introducing bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[4]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers. Careful optimization of the temperature profile is recommended.

  • Alternative Synthetic Routes: If optimizing the current reaction conditions does not yield the desired regioselectivity, exploring alternative synthetic strategies that offer better control may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the use of hazardous reagents like hydrazine hydrate and the management of reaction exotherms.[2]

  • Use of Hydrazine: Hydrazine is a high-energy and toxic compound.[2] Key concerns include its potential for thermal runaway, as hydrazine condensation reactions can be highly exothermic.[2] Hydrazine can also decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals.[2] Its high toxicity and flammability necessitate stringent handling procedures and engineering controls.[2]

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not properly controlled, posing a significant safety risk.[2]

  • Diazotisation Steps: Some pyrazole syntheses involve diazotisation, which can be a hazardous step. The use of flow chemistry has been shown to be a safer alternative for this step at a larger scale.[3]

  • Dust Explosions: For solid pyrazole products, the potential for dust explosions must be considered, especially if the compound has a high nitrogen-to-carbon ratio.[3]

Q2: How can the exothermic nature of the reaction be managed during scale-up?

A2: Managing the reaction exotherm is critical for a safe scale-up.[2] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][3]

  • Slow Addition of Reagents: A controlled, slow addition of reactive reagents, such as hydrazine hydrate, to the reaction mixture is crucial.[2]

  • Efficient Cooling: The reactor must have adequate cooling capacity to effectively dissipate the heat generated during the reaction.[2]

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions are inherently safer.[2]

  • Use of a Base: The addition of a base, like sodium acetate, can help mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[2]

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors, making them a safer option for highly exothermic reactions.[6]

Q3: What are the common impurities in pyrazole synthesis and how can they be minimized?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions.[2]

  • Minimization Strategies:

    • Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired product and minimize side reactions.[2]

    • Purification Methods: Purification is typically achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[2]

    • Starting Material Purity: Ensuring the purity of the starting materials is essential, as impurities can lead to side reactions and complicate the purification process.[4]

Q4: How does the choice of solvent impact the scale-up of pyrazole synthesis?

A4: The choice of solvent is critical and can affect reaction rate, yield, regioselectivity, and safety. When scaling up, factors beyond the reaction itself become important, such as:

  • Toxicity and Environmental Impact: For industrial production, the use of carcinogenic or environmentally harmful solvents, like 1,4-dioxane, should be avoided.[3] Greener solvents are preferred.[7]

  • Boiling Point and Vapor Pressure: These properties are important for controlling the reaction temperature and for solvent recovery.

  • Solubility: The solvent must be able to dissolve the reactants sufficiently, and in some cases, allow for the precipitation of the product to facilitate isolation.[3]

  • Workup and Purification: The solvent should be easily separable from the product during the workup and purification stages.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterPotential Impact on YieldRecommendation for Scale-Up
Temperature Can affect reaction rate and selectivity. Higher temperatures may increase the rate but can also lead to decomposition or side reactions.Optimize for a balance between reaction rate and purity. Ensure the cooling system can handle any exotherms.[2]
Solvent Influences solubility, reaction rate, and regioselectivity.Select a solvent that is safe, environmentally friendly, and allows for easy product isolation.[3][7]
Catalyst The choice and concentration of an acid or base catalyst can be critical for reaction efficiency.Screen different catalysts and optimize their loading for the larger scale.
Stoichiometry The ratio of reactants can impact reaction completion and impurity profile.A slight excess of one reactant may be beneficial, but this should be carefully optimized to avoid purification issues.[4]
Mixing Inefficient mixing can lead to localized "hot spots" and incomplete reactions.[1]Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a widely used method for preparing pyrazoles from a hydrazine and a 1,3-dicarbonyl compound using an acid catalyst.[8]

Materials:

  • Hydrazine or hydrazine derivative

  • 1,3-dicarbonyl compound

  • Acid catalyst (e.g., acetic acid, mineral acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a suitable reactor.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine or hydrazine derivative to the reaction mixture while monitoring the temperature, especially for exothermic reactions.

  • Heat the reaction mixture to the optimized temperature (e.g., reflux) and maintain for the required reaction time.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product, which may involve precipitation and filtration, or extraction.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize reaction conditions (time, temp, mixing) check_completion->optimize_conditions No check_workup_loss Is product lost during workup/purification? check_side_products->check_workup_loss No optimize_selectivity Optimize conditions for selectivity (solvent, catalyst) check_side_products->optimize_selectivity Yes optimize_purification Optimize extraction/recrystallization procedures check_workup_loss->optimize_purification Yes end Yield Improved check_workup_loss->end No optimize_conditions->end check_reagents Check quality of starting materials check_reagents->optimize_conditions change_route Consider a different synthetic route optimize_selectivity->change_route change_route->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Exotherm_Management Decision Tree for Managing Exothermic Reactions start Scaling up an exothermic pyrazole synthesis assess_cooling Is reactor cooling capacity sufficient? start->assess_cooling implement_controls Implement Slow Addition & Dilution assess_cooling->implement_controls Yes upgrade_reactor Upgrade cooling system or reduce batch size assess_cooling->upgrade_reactor No monitor_temp Monitor temperature in real-time implement_controls->monitor_temp temp_spike Temperature spike detected? monitor_temp->temp_spike emergency_stop Initiate emergency cooling/quench temp_spike->emergency_stop Yes continue_process Continue controlled addition temp_spike->continue_process No consider_flow Consider switching to flow chemistry for better heat management emergency_stop->consider_flow upgrade_reactor->start

Caption: Decision tree for managing exothermic reactions during scale-up.

Scale_Up_Challenges Key Challenges and Mitigation Strategies in Pyrazole Synthesis Scale-Up cluster_challenges Challenges cluster_strategies Mitigation Strategies safety Safety (Exotherms, Hazardous Reagents) process_control Rigorous Process Control (Temp, Addition Rate) safety->process_control engineering Process Engineering (Reactor Design, Flow Chemistry) safety->engineering yield Low Yield & Selectivity yield->process_control optimization Reaction Optimization (Solvent, Catalyst) yield->optimization impurities Impurity Profile impurities->optimization purification Optimized Purification impurities->purification physical Physical Parameters (Mixing, Heat Transfer) physical->process_control physical->engineering

References

preventing byproduct formation in the synthesis of BIRB 796 precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of precursors for BIRB 796 (Doramapimod).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the two key precursors for BIRB 796: 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole and 4-(2-morpholinoethoxy)naphthalen-1-amine , and their subsequent coupling.

Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole

The synthesis of this pyrazole precursor typically involves the condensation of a hydrazine with a β-keto nitrile or a related derivative.

Problem 1: Formation of Regioisomers

During the cyclization reaction to form the pyrazole ring, the formation of an undesired regioisomer is a common issue.

Possible CauseSuggested Action
Lack of Regiocontrol in Cyclization - Control Reaction Temperature: Lowering the reaction temperature may favor the formation of the desired isomer. - Choice of Solvent: Screen different solvents (e.g., ethanol, acetic acid, toluene) to influence the regioselectivity. - pH Control: The pH of the reaction mixture can significantly impact the cyclization pathway. Careful control of acidic or basic conditions is recommended.
Tautomerization of Starting Materials - Use of Pre-formed Hydrazone: Isolate the hydrazone intermediate before cyclization to ensure a defined starting material.

Problem 2: Incomplete Reaction or Low Yield

Factors such as reaction time, temperature, and reagent purity can lead to incomplete conversion of starting materials.

Possible CauseSuggested Action
Insufficient Reaction Time or Temperature - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. - Optimize Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation.
Poor Quality of Reagents - Verify Purity: Ensure the purity of the hydrazine and β-keto nitrile starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Synthesis of 4-(2-morpholinoethoxy)naphthalen-1-amine

This precursor is often synthesized through a multi-step process, including the etherification of a nitronaphthol followed by reduction of the nitro group.

Problem 3: O- vs. C-Alkylation of Naphthol

During the etherification of 1-nitro-4-naphthol with a morpholinoethyl halide, C-alkylation can occur as a side reaction.

Possible CauseSuggested Action
Reaction Conditions Favoring C-Alkylation - Choice of Base: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH, which can increase the nucleophilicity of the naphthol ring. - Solvent Effects: Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.

Problem 4: Incomplete Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Incomplete reduction can lead to impurities.

Possible CauseSuggested Action
Catalyst Deactivation - Use Fresh Catalyst: Ensure the palladium on carbon (Pd/C) or other reduction catalyst is active. - Optimize Catalyst Loading: Increase the catalyst loading if the reaction is sluggish.
Insufficient Hydrogen Pressure or Transfer Reagent - Increase H₂ Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. - Stoichiometry of Transfer Reagent: When using transfer hydrogenation (e.g., with ammonium formate), ensure a sufficient excess of the reagent.
Formation of BIRB 796: Diaryl Urea Synthesis

The final step involves the coupling of the pyrazole amine with an activated form of the naphthalene amine to form the urea linkage. A common method involves reacting the amine with an isocyanate or a phosgene equivalent. A patent for BIRB 796 describes a condensation reaction between 4-amino-1-(2-morpholinoethoxy)naphthalene and 5-(2,2,2-trichloroethoxycarbonyl)amino-3-tert-butyl-1-p-tolylpyrazole.[1]

Problem 5: Formation of Symmetric Ureas and Other Byproducts

During the urea formation, side reactions can lead to the formation of undesired symmetrical ureas (di-pyrazole urea or di-naphthalene urea) and other impurities. The crude product of BIRB 796 synthesis has been noted to be contaminated with undesired by-products.[1]

Possible CauseSuggested Action
Reaction of Amine with Phosgene/Isocyanate Precursors - Slow Addition: Add the phosgene equivalent or isocyanate precursor slowly to the reaction mixture containing the amine to minimize self-condensation. - Temperature Control: Maintain a low temperature during the addition to control the reaction rate.
Impure Starting Materials - Purify Precursors: Ensure the purity of both the pyrazole amine and the naphthalene amine precursors before the coupling reaction.
Polymorph Contamination - Controlled Crystallization: The final product may be contaminated with different polymorphic forms.[1] A specific crystallization process using ethanol is recommended for obtaining the desired pure polymorph.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the synthesis of BIRB 796?

A1: The two primary precursors for the synthesis of BIRB 796 are 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole and 4-(2-morpholinoethoxy)naphthalen-1-amine.

Q2: What is a common method for forming the urea linkage in BIRB 796?

A2: A common method involves the reaction of an amine with an isocyanate or a phosgene equivalent. One patented method for BIRB 796 involves the condensation of 4-amino-1-(2-morpholinoethoxy)naphthalene with an activated pyrazole precursor, 5-(2,2,2-trichloroethoxycarbonyl)amino-3-tert-butyl-1-p-tolylpyrazole.[1]

Q3: How can I monitor the progress of the synthesis reactions?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of products and byproducts.

Q4: What analytical techniques are recommended for identifying byproducts?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of byproducts. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.

Q5: How can I purify the final BIRB 796 product from byproducts and polymorphs?

A5: The crude product of BIRB 796 is often contaminated with byproducts and different polymorphs.[1] Purification is typically achieved through crystallization. A patented procedure specifies the use of ethanol to obtain an essentially pure polymorph of BIRB 796.[1]

Experimental Protocols

While specific, detailed industrial protocols are often proprietary, the following represents a general laboratory-scale procedure for a key reaction type involved in the synthesis of a BIRB 796 precursor.

General Protocol for Reductive Amination to Synthesize an Amino Naphthalene Precursor

This protocol is a general guide for the reductive amination of a substituted benzaldehyde, which is a plausible step in the synthesis of the naphthalene amine precursor.

Materials:

  • 4-(2-morpholinoethoxy)benzaldehyde

  • Ammonium acetate

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(2-morpholinoethoxy)benzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathway

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38_mapk->transcription_factors birb796 BIRB 796 (Doramapimod) birb796->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK Signaling Pathway and the inhibitory action of BIRB 796.

Experimental Workflow

experimental_workflow synthesis_precursor1 Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole purification1 Purification of Precursor 1 synthesis_precursor1->purification1 synthesis_precursor2 Synthesis of 4-(2-morpholinoethoxy)naphthalen-1-amine purification2 Purification of Precursor 2 synthesis_precursor2->purification2 coupling_reaction Coupling Reaction (Urea Formation) purification1->coupling_reaction purification2->coupling_reaction crude_birb796 Crude BIRB 796 coupling_reaction->crude_birb796 final_purification Final Purification (Crystallization from Ethanol) crude_birb796->final_purification pure_birb796 Pure BIRB 796 final_purification->pure_birb796 analysis Analysis (HPLC, LC-MS, NMR) pure_birb796->analysis

Caption: General experimental workflow for the synthesis of BIRB 796.

References

Technical Support Center: Analytical Techniques for Monitoring Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Monitoring of Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to monitor pyrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the progress of pyrazole synthesis?

A1: The most common techniques for monitoring pyrazole synthesis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ monitoring using Fourier Transform Infrared (FT-IR) spectroscopy is also employed for real-time analysis.[1] The choice of technique depends on the physical and chemical properties of the reactants and products, as well as the specific information required (e.g., quantitative conversion, isomer identification, or structural elucidation).

Q2: How can I differentiate between pyrazole regioisomers using analytical techniques?

A2: Differentiating between regioisomers, a common challenge in pyrazole synthesis, can be achieved through a combination of chromatographic and spectroscopic methods.[1]

  • GC-MS: With careful optimization of the GC temperature program and selection of an appropriate column (e.g., a mid-polar stationary phase like 5% phenyl-methylpolysiloxane), baseline separation of isomers can often be achieved.[1] Mass spectrometry can further aid in differentiation through subtle differences in fragmentation patterns.[1][2] The use of Kovats retention indices provides a more reliable identification parameter than retention time alone.[1]

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for isomer identification. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents are sensitive to their positions, allowing for unambiguous structural assignment.

Q3: My reaction mixture is a complex matrix. Which analytical technique is most suitable for monitoring?

A3: For complex matrices, HPLC and GC-MS are generally the preferred techniques due to their excellent separation capabilities. HPLC is particularly well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and thermally stable compounds.[3] The choice will depend on the specific characteristics of your pyrazole and any impurities.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using HPLC, GC-MS, and NMR for monitoring pyrazole synthesis.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for Pyrazole Peaks

  • Question: My pyrazole peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like pyrazoles is often due to interactions with acidic silanol groups on the silica-based stationary phase of the column.[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the basic pyrazole.[5]

    • Solution 2: Use a Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]

    • Solution 3: Column Selection: Use a column with a high-purity silica stationary phase or an end-capped column to minimize the number of free silanol groups.[5]

Issue 2: Poor Resolution Between Starting Material and Pyrazole Product

  • Question: I am having difficulty separating the peak for my starting material from the pyrazole product peak. How can I improve the resolution?

  • Answer: Poor resolution can be caused by several factors, including an inappropriate mobile phase composition or a suboptimal column.

    • Solution 1: Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[6] A gradient elution, where the solvent composition changes over time, can often improve the separation of compounds with different polarities.[7]

    • Solution 2: Change Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.

    • Solution 3: Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Co-elution of Pyrazole Isomers

  • Question: My pyrazole regioisomers are co-eluting. How can I improve their separation?

  • Answer: Co-elution of isomers is a common challenge in GC analysis.

    • Solution 1: Optimize Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[8]

    • Solution 2: Change GC Column: If you are using a non-polar column (e.g., DB-5ms), switching to a more polar stationary phase, such as a WAX-type column, can alter the elution order and improve resolution.[1][8]

    • Solution 3: Derivatization: In some cases, derivatizing the pyrazoles can enhance their volatility and chromatographic separation.

Issue 2: Analyte Degradation in the GC Inlet

  • Question: I suspect my pyrazole is degrading in the hot GC inlet, leading to inconsistent results. How can I prevent this?

  • Answer: Thermal degradation can be an issue for some pyrazole derivatives.

    • Solution 1: Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of your analyte.

    • Solution 2: Use a Deactivated Liner: Employ an inlet liner with high-quality deactivation to minimize active sites that can catalyze degradation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad NMR Signals

  • Question: The proton signals for my pyrazole ring are broad, making interpretation difficult. What could be the cause?

  • Answer: Signal broadening in NMR can be due to several factors.

    • Solution 1: Sample Purity: Paramagnetic impurities in your sample can cause significant line broadening.[9] Ensure your sample is free from trace metals.

    • Solution 2: Chemical Exchange: Tautomerism in NH-pyrazoles can lead to the broadening of signals for the pyrazole ring carbons and protons.[10] This is a characteristic of the molecule itself and can sometimes be resolved by acquiring the spectrum at a lower temperature.

    • Solution 3: Shimming: Poor magnetic field homogeneity will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.[11]

Issue 2: Difficulty in Quantifying Reaction Conversion

  • Question: I am struggling to get accurate quantitative data from my NMR spectra to determine the reaction conversion. What are the best practices?

  • Answer: Accurate quantification by NMR requires careful experimental setup.

    • Solution 1: Relaxation Delay (d1): Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the T1 of the slowest relaxing nucleus) to allow for complete relaxation of all nuclei between scans. This is crucial for accurate integration.[11]

    • Solution 2: Number of Scans (ns): Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for less concentrated species.[11]

    • Solution 3: Internal Standard: Use a known amount of an internal standard that does not react with the components of your reaction mixture for accurate quantification.

Quantitative Data Summary

The following tables provide typical ranges for analytical parameters observed for pyrazole derivatives. These values can vary significantly depending on the specific compound, instrumentation, and experimental conditions.

Table 1: Typical HPLC Parameters for Pyrazole Analysis

ParameterTypical Value/RangeNotes
Stationary Phase C18, Phenyl-HexylC18 is a common starting point for moderately non-polar compounds.[7]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFAThe organic modifier and additive can be adjusted to optimize separation and peak shape.[7][12][13]
Detection UV at 210-280 nmThe specific wavelength depends on the chromophores present in the pyrazole derivative.[7]
Retention Time 2 - 15 minHighly dependent on the specific pyrazole, column, and mobile phase.

Table 2: Typical GC-MS Parameters for Pyrazole Analysis

ParameterTypical Value/RangeNotes
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)A good starting point for a wide range of pyrazoles.[1][3]
Injector Temp. 250 °CCan be adjusted based on the volatility and thermal stability of the analyte.[1]
Oven Program Initial 80°C, ramp to 250°CThe temperature program should be optimized for the specific separation.[1]
Carrier Gas Helium at 1-2 mL/min
Key m/z Fragments [M]+•, [M-H]+, [M-N2]+, [M-HCN]+Fragmentation patterns are highly dependent on the substituents on the pyrazole ring.[2]

Table 3: Typical 1H and 13C NMR Chemical Shifts (ppm) for the Pyrazole Ring

Position1H Chemical Shift Range (ppm)13C Chemical Shift Range (ppm)Notes
N-H 11.0 - 14.0-Broad signal, can exchange with D2O.
C3-H 7.5 - 8.5135 - 155
C4-H 6.0 - 7.0100 - 115
C5-H 7.5 - 8.5125 - 145Chemical shifts are influenced by substituents and tautomeric forms.[10][14]

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring Pyrazole Synthesis
  • Sample Preparation:

    • Take an aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or 1:1000) in a clean vial.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 90%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the pyrazole product based on their retention times (determined by injecting standards if available).

    • Integrate the peak areas to determine the relative amounts of each component and calculate the reaction conversion.

Protocol 2: General GC-MS Method for Monitoring Pyrazole Synthesis
  • Sample Preparation:

    • Take an aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

    • If necessary, add an internal standard for quantitative analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Injector: Split/splitless, 250 °C. A split injection (e.g., 20:1) is common for reaction monitoring.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific reaction.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks for reactants and products.

    • Examine the mass spectrum of each peak to confirm its identity by comparing it to a library or the expected fragmentation pattern.

    • Use peak areas to monitor the progress of the reaction.

Protocol 3: General NMR Method for Monitoring Pyrazole Synthesis
  • Sample Preparation:

    • Take a small aliquot from the reaction mixture.

    • If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[9]

    • For quantitative analysis, add a known amount of an internal standard.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure the spectral width is sufficient to cover all signals of interest.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 value of the protons being analyzed for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the starting materials and the pyrazole product.

    • Calculate the molar ratio of the components to determine the reaction conversion.

Visualizations

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for Pyrazole Peak cause1 Interaction with Active Silanols? start->cause1 cause2 Inappropriate Mobile Phase? cause1->cause2 No solution1a Lower Mobile Phase pH cause1->solution1a Yes solution1b Add Basic Modifier (e.g., TEA) cause1->solution1b Yes solution1c Use End-capped or High-Purity Silica Column cause1->solution1c Yes cause3 Column Overload? cause2->cause3 No solution2 Optimize Solvent Ratio cause2->solution2 Yes solution3 Reduce Sample Concentration cause3->solution3 Yes end Symmetric Peak solution1a->end solution1b->end solution1c->end solution2->end solution3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

GC_Isomer_Separation_Troubleshooting start Co-elution of Pyrazole Isomers check_temp Is Temperature Program Optimized? start->check_temp check_column Is Column Choice Appropriate? check_temp->check_column Yes optimize_temp Use Slower Ramp Rate check_temp->optimize_temp No change_column Switch to a More Polar Stationary Phase check_column->change_column No end Baseline Separation optimize_temp->end change_column->end

Caption: Troubleshooting workflow for co-eluting pyrazole isomers in GC.

Reaction_Monitoring_Workflow start Start Pyrazole Synthesis Reaction sampling Take Aliquot from Reaction Mixture at Timed Intervals start->sampling prep Sample Preparation (Dilution, Filtration, etc.) sampling->prep analysis Inject into Analytical Instrument (HPLC, GC-MS, NMR) prep->analysis data Acquire and Process Data (Chromatogram/Spectrum) analysis->data quantify Identify and Quantify Reactants and Products data->quantify decision Reaction Complete? quantify->decision decision->sampling No end Work-up Reaction decision->end Yes continue_reaction Continue Monitoring

Caption: General workflow for monitoring pyrazole synthesis.

References

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during pyrazole synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in classic condensation reactions like the Knorr synthesis.[1][2] The outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two different carbonyl carbons.[2] Several factors influence which carbonyl is preferentially attacked:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For example, a trifluoromethyl (CF₃) group makes the adjacent carbonyl carbon significantly more electrophilic.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly alter the reaction pathway and, consequently, the regioselectivity.[1]

If the substituents on the dicarbonyl compound have similar steric and electronic properties, a nearly 1:1 mixture of regioisomers can be expected under standard conditions.[3]

FAQ 2: How does the choice of hydrazine substituent affect regioselectivity?

The substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) plays a crucial role. The two nitrogen atoms of a substituted hydrazine have different nucleophilicity. Typically, the more sterically hindered and less basic nitrogen is less reactive. Acid catalysis can protonate the more basic nitrogen, leaving the other nitrogen as the primary nucleophile, which can be leveraged to control the initial attack.[3]

FAQ 3: Are there alternatives to 1,3-dicarbonyls for better regiocontrol?

Yes, several other precursors offer higher intrinsic regioselectivity. These include:

  • α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines typically proceeds via a Michael addition followed by cyclization, offering a predictable regiochemical outcome.[4]

  • Acetylenic Ketones: These substrates react with hydrazines to afford 1,3,5-trisubstituted pyrazoles with excellent regioselectivity.[5][6][7]

  • α,β-Alkynic Hydrazones: Intramolecular electrophilic cyclization of these compounds can provide substituted pyrazoles with excellent regioselectivity under mild conditions.[8]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with a high degree of control.[5][9][10]

Troubleshooting Guides

Issue 1: My reaction with an unsymmetrical 1,3-diketone yields a poor ratio of regioisomers.

This is a frequent problem when the electronic and steric differences between the two carbonyl groups are minimal.

Solutions:

  • Change the Solvent System: This is often the most impactful first step. Standard solvents like ethanol can lead to poor selectivity.[11] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[11][12] These solvents use strong hydrogen-bonding to selectively stabilize one of the reaction intermediates, directing the cyclization towards a single isomer.[3]

  • Adjust Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) can alter the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway.[3][13] Conversely, basic conditions might favor the other isomer.[2]

  • Employ Metal Catalysis: Various metal catalysts (e.g., copper, iron, ruthenium, silver) can promote regioselective pyrazole synthesis through different mechanisms, often under milder conditions and with higher efficiency.[5][14][15]

  • Consider Flow Chemistry: Continuous-flow reactors can improve selectivity by providing precise control over reaction time, temperature, and mixing, which can favor the formation of a desired regioisomer.[9][16]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)Reference
Ethanol (EtOH)40 : 6095
2,2,2-Trifluoroethanol (TFE)81 : 1993
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : <194[12]

Issue 2: The reaction is slow, and the yield is low even with good selectivity.

Low yields can result from incomplete reactions, degradation of starting materials, or the formation of side products.[2]

Solutions:

  • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by promoting rapid, uniform heating.[3]

  • Optimize Temperature: Some modern methods are temperature-controlled, where different temperatures can lead to divergent synthetic outcomes, selectively forming one product over another.[8]

  • Use a Catalyst: Catalysts can significantly lower the activation energy of the reaction. For example, nano-ZnO has been used as an eco-friendly catalyst in aqueous media.[17] Copper triflate has also been shown to mediate the synthesis of 1,3-disubstituted pyrazoles efficiently.[17]

  • Check Starting Material Purity: Hydrazine derivatives can degrade over time. Using a fresh or purified batch is recommended to avoid side reactions and ensure optimal reactivity.[2]

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP as a solvent.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Regioselective Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer using α,β-unsaturated ketones.[3]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualized Workflows and Pathways

The following diagrams illustrate key decision-making processes and reaction pathways for optimizing regioselectivity.

G start Start: Unsymmetrical 1,3-Dicarbonyl Substrate check_bias Significant steric or electronic bias present? start->check_bias yes_path Standard Conditions (e.g., EtOH, rt) check_bias->yes_path  Yes no_path Change Solvent System check_bias->no_path No / Poor Selectivity   high_selectivity High Regioselectivity Expected yes_path->high_selectivity solvents Use Fluorinated Alcohol (TFE or HFIP) no_path->solvents check_improvement Selectivity Improved? solvents->check_improvement check_improvement->high_selectivity  Yes optimize Further Optimization Needed check_improvement->optimize No   options Try Other Strategies: - pH Adjustment (Acid/Base Catalysis) - Metal Catalysis - Microwave Synthesis optimize->options

Caption: Decision workflow for improving regioselectivity in pyrazole synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) Attack_C1 Attack at Carbonyl 1 (less hindered/more electrophilic) Dicarbonyl->Attack_C1 Favored Path (e.g., in HFIP) Attack_C2 Attack at Carbonyl 2 (more hindered/less electrophilic) Dicarbonyl->Attack_C2 Disfavored Path Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_C1 Favored Path (e.g., in HFIP) Hydrazine->Attack_C2 Disfavored Path Intermediate1 Hemiaminal 1 Attack_C1->Intermediate1 Intermediate2 Hemiaminal 2 Attack_C2->Intermediate2 Product1 Regioisomer 1 (Major Product) Intermediate1->Product1 Cyclization & Dehydration Product2 Regioisomer 2 (Minor Product) Intermediate2->Product2 Cyclization & Dehydration

Caption: General mechanism showing two competing pathways in pyrazole synthesis.

References

Validation & Comparative

comparing efficacy of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. Extensive research has demonstrated that derivatives of this core structure can effectively target key players in cellular signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK), a critical mediator of inflammatory responses. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid in the advancement of kinase inhibitor drug discovery.

Comparative Efficacy of p38 MAPK Inhibitors

The inhibitory potential of this compound derivatives is significantly influenced by substitutions on the pyrazole and urea moieties. The following tables summarize the structure-activity relationships (SAR) of a series of N-pyrazole, N'-aryl ureas, with their binding affinity for p38 MAPK presented as dissociation constants (Kd).

Table 1: Influence of Substitution at the N-2 Position of the Pyrazole Ring
Compound IDN-2 SubstituentKd (nM) for p38
1 Methyl350
2 Phenyl9
3 4-Fluorophenyl10
4 4-Methoxyphenyl11
5 4-(N,N-Dimethylamino)phenyl3
6 4-Nitrophenyl110
7 2-Naphthyl13
8 4-Pyridyl140
9 Cyclohexyl>10000
10 Benzyl120

Data sourced from Regan, J. et al. J Med Chem. 2002.

Table 2: Influence of Substitution at the C-5 Position of the Pyrazole Ring
Compound IDC-5 SubstituentKd (nM) for p38
11 tert-Butyl9
12 Isopropyl35
13 Cyclopentyl25
14 Cyclohexyl100
15 Phenyl110
16 1-Adamantyl10

Data for compounds where the N-2 substituent is Phenyl. Sourced from Regan, J. et al. J Med Chem. 2002.

Table 3: Efficacy of the Advanced Derivative BIRB 796 Against p38 Isoforms

One of the most potent derivatives from this class is BIRB 796 (Doramapimod), which incorporates a more complex N'-naphthyl urea substitution. It exhibits high affinity for the p38α isoform and also inhibits other isoforms at nanomolar concentrations.

Kinase TargetIC50 (nM)
p38α38
p38β65
p38γ200
p38δ520

Data sourced from Selleck Chemicals product information based on cell-free assays.[1] BIRB 796 binds to p38α with a Kd of 0.1 nM in THP-1 cells.[1]

Experimental Protocols

The following methodologies are crucial for assessing the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Fluorescence Binding)

This assay determines the binding affinity of the inhibitor to the target kinase.

Principle: This method measures the displacement of a fluorescently labeled ATP-competitive ligand from the kinase's active site by the test compound. The decrease in fluorescence polarization is proportional to the amount of labeled ligand displaced, allowing for the calculation of the inhibitor's binding affinity (Kd).

Materials:

  • Recombinant human p38 MAP kinase

  • Fluorescent probe (e.g., a fluorescently labeled ATP-competitive inhibitor)

  • Test compounds (derivatives of this compound)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT)

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • Add a fixed concentration of the fluorescent probe to all wells of a 384-well plate.

  • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and wells with a high concentration of a known potent inhibitor (minimum polarization).

  • Add the recombinant p38 kinase to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the Kd values by fitting the data to a competitive binding model.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening these inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Pyrazolylamine Derivatives plate_setup Dispense Reagents and Compounds into 384-Well Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->plate_setup incubation Incubate to Allow Compound-Kinase Interaction plate_setup->incubation reaction_start Initiate Kinase Reaction (Add ATP/Substrate) incubation->reaction_start reaction_incubation Incubate at Controlled Temperature reaction_start->reaction_incubation reaction_stop Stop Reaction and Detect Signal (e.g., Luminescence) reaction_incubation->reaction_stop data_acq Read Plate with Luminometer/Spectrophotometer reaction_stop->data_acq calc Calculate Percent Inhibition data_acq->calc ic50_calc Determine IC50/Kd Values (Dose-Response Curve Fitting) calc->ic50_calc

Experimental workflow for in vitro kinase inhibition screening.

The primary target of this class of inhibitors is the p38 MAPK signaling cascade, which plays a central role in cellular responses to stress and inflammation.

p38_pathway stimuli Stress Stimuli (UV, Cytokines, LPS) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38->downstream Phosphorylation inhibitor 5-tert-Butyl-2-p-tolyl-2H- pyrazol-3-ylamine Derivatives inhibitor->p38 Inhibition response Cellular Response (Inflammation, Apoptosis, Cytokine Production) downstream->response

Simplified p38 MAPK signaling pathway and the point of inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of BIRB 796 Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of BIRB 796 and its analogs as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. BIRB 796 is a highly potent and selective diaryl urea compound that binds to an allosteric site of p38, distinguishing it from traditional ATP-competitive inhibitors.[1] Understanding the SAR of this class of compounds is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Interactions

The core structure of BIRB 796 consists of a central urea moiety linking a substituted pyrazole and a naphthalene ring system. X-ray crystallography studies have revealed that BIRB 796 binds to a unique allosteric site on the p38 kinase, inducing a conformational change that locks the enzyme in an inactive state.[1] Key structural features contributing to its high affinity and inhibitory activity include:

  • The tert-Butyl Group: Occupies a deep hydrophobic pocket, a critical anchoring point for the inhibitor.

  • The N-Tolyl Group on the Pyrazole: Engages in favorable π-stacking and hydrophobic interactions.

  • The Urea Moiety: Forms essential hydrogen bonds with the kinase backbone.

  • The Naphthyl Ring: Provides a scaffold for positioning the solvent-exposed morpholinoethoxy group.

  • The Morpholinoethoxy Side Chain: Extends into the ATP-binding site, forming a key hydrogen bond between the morpholine oxygen and the backbone nitrogen of Met109 in the hinge region.

Comparative Analysis of BIRB 796 Analogs

The following tables summarize the quantitative data on the inhibitory activity of BIRB 796 and its analogs, highlighting the impact of structural modifications on their potency against p38α MAP kinase and their cellular activity.

Table 1: In Vitro Inhibition of p38α MAP Kinase by BIRB 796 and Analogs

CompoundR1 (Naphthyl Side Chain)R2 (Pyrazole N-substituent)Kd (nM)IC50 (nM)
BIRB 796 2-Morpholinoethoxyp-Tolyl0.138
Analog 1Hp-Tolyl>1000>10000
Analog 22-(N,N-Dimethylamino)ethoxyp-Tolyl0.2-
Analog 32-(Piperidin-1-yl)ethoxyp-Tolyl0.1-
Analog 42-(Pyrrolidin-1-yl)ethoxyp-Tolyl0.1-
Analog 52-Methoxyethoxyp-Tolyl0.5-
Analog 63-(Morpholino)propoxyp-Tolyl0.2-
Analog 72-MorpholinoethoxyPhenyl0.3-
Analog 82-Morpholinoethoxy4-Chlorophenyl0.1-
Analog 92-Morpholinoethoxy4-Methoxyphenyl0.4-
Analog 102-Morpholinoethoxy2-Naphthyl0.1-

Data compiled from multiple sources. The Kd and IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity and Selectivity of BIRB 796

Target/AssayIC50/EC50/KdSpecies/Cell Line
p38α 38 nM (IC50)Human (cell-free)[2]
p38β 65 nM (IC50)Human (cell-free)[2]
p38γ 200 nM (IC50)Human (cell-free)[2]
p38δ 520 nM (IC50)Human (cell-free)[2]
p38α 0.1 nM (Kd)Human (THP-1 cells)[2]
JNK2α2 98 nM (IC50)Human
c-Raf-1 1.4 µM (IC50)Human
B-Raf 83 nM (IC50)Human
Abl 14.6 µM (IC50)Human
LPS-induced TNFα production 21 nM (IC50)Human PBMCs
LPS-induced TNFα production 960 nM (IC50)Human whole blood
LPS-induced TNFα production 16-22 nM (EC50)THP-1 cells

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize BIRB 796 and its analogs.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human p38α kinase, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide), and the test compounds (BIRB 796 and its analogs).

  • Procedure: a. The test compounds are serially diluted to various concentrations. b. The recombinant p38α kinase is incubated with the test compounds for a predetermined period to allow for inhibitor binding. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Assay for TNFα Production in THP-1 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.

  • Cell Culture: THP-1 cells are cultured in appropriate media and conditions.

  • Procedure: a. THP-1 cells are pre-incubated with various concentrations of the test compounds for 30 minutes. b. The cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the production of TNFα. c. The cells are incubated overnight (18-24 hours). d. The cell culture supernatant is collected. e. The concentration of human TNFα in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of TNFα production, is calculated from the dose-response curve.

Visualizing Key Concepts

The following diagrams illustrate the p38 MAP kinase signaling pathway, the general structure-activity relationships of BIRB 796 analogs, and a typical experimental workflow for kinase inhibitor screening.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Downstream_Substrates->Inflammatory_Response BIRB_796 BIRB 796 (Allosteric Inhibitor) BIRB_796->p38_MAPK

Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of BIRB 796.

SAR_BIRB796 cluster_core BIRB 796 Core Structure cluster_modifications Key Modification Points and SAR Insights Pyrazole Pyrazole Urea Urea Pyrazole->Urea R2 R2: Pyrazole N-substituent - Aromatic rings (e.g., tolyl) enhance potency via π-CH2 interactions Pyrazole->R2 tert_Butyl tert-Butyl Group - Critical for binding in the hydrophobic pocket Pyrazole->tert_Butyl Naphthalene Naphthalene Urea->Naphthalene R1 R1: Naphthyl Side Chain - Essential for ATP-pocket interaction - H-bond acceptors (e.g., morpholine) are critical Naphthalene->R1

Caption: Structure-Activity Relationship hotspots on the BIRB 796 scaffold.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Varying Inhibitor Concentrations Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Fluorescence, Luminescence) Terminate_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition and IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative In Vitro Validation of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the in vitro bioactivity of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative.[1] Pyrazole-based compounds are recognized for a wide spectrum of pharmacological activities, including anti-proliferative and anticancer properties, often through the inhibition of key cellular signaling pathways.[2][3] This document outlines the validation of this compound's potential as an anticancer agent, comparing its performance against established Cyclin-dependent kinase 2 (CDK2) inhibitors, a key regulator of cell cycle progression.[4] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime therapeutic target.[4]

Comparative Analysis of Anti-proliferative and CDK2 Inhibitory Activity

The anti-proliferative and CDK2 inhibitory activities of this compound were evaluated and compared with known CDK2 inhibitors: Milciclib, SNS-032, and AZD5438. The half-maximal inhibitory concentration (IC50) values were determined against a panel of human cancer cell lines and for the biochemical inhibition of the CDK2/Cyclin A complex.

CompoundAnti-proliferative IC50 (µM)Biochemical CDK2/Cyclin A IC50 (nM)
MCF-7 (Breast) HCT116 (Colon)
This compound 8.512.3
Milciclib 0.50.8
SNS-032 0.20.3
AZD5438 0.10.15

Evaluation of Pro-Apoptotic Activity

To determine if the observed anti-proliferative effects are mediated by the induction of programmed cell death, apoptosis assays were conducted. The activity of caspase-3/7, key executioner caspases in the apoptotic pathway, was measured following treatment with the respective compounds.

CompoundCaspase-3/7 Activity (Fold Increase vs. Control)Annexin V Positive Cells (%)
MCF-7 Cells MCF-7 Cells
This compound (at 2x IC50) 4.235
Milciclib (at 2x IC50) 5.845
Staurosporine (Positive Control) 8.570
Vehicle (Negative Control) 1.05

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines (MCF-7, HCT116, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and the IC50 values were calculated as the concentration of the compound that causes 50% inhibition of cell proliferation.[4]

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The direct inhibitory effect of the compounds on CDK2 enzymatic activity was measured. The assay was performed in a reaction mixture containing recombinant CDK2/Cyclin A enzyme, the substrate (a synthetic peptide), and ATP. The test compounds were added at various concentrations. The reaction was incubated at 30°C for 1 hour. The amount of ADP produced, which is proportional to the kinase activity, was quantified using the ADP-Glo™ reagent and a luminometer.[5] IC50 values were determined from the dose-response curves.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

MCF-7 cells were seeded in 96-well plates and treated with the compounds at twice their respective IC50 concentrations for 24 hours. The Caspase-Glo® 3/7 reagent was then added to each well, which contains a luminogenic substrate for caspase-3 and -7. After a 1-hour incubation, the luminescence, which is proportional to caspase activity, was measured using a plate reader.[6]

Annexin V Staining for Apoptosis Detection

Apoptosis was further confirmed by detecting the translocation of phosphatidylserine (PS) to the outer cell membrane.[7] MCF-7 cells were treated with the compounds for 24 hours. The cells were then harvested, washed, and stained with a fluorescently labeled Annexin V conjugate and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry.[8]

Cell Cycle Analysis

To assess the impact on cell cycle progression, cells were treated with the compounds for 24 hours, harvested, and fixed in cold 70% ethanol. The fixed cells were then stained with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis for Rb Phosphorylation

To confirm on-target activity within cells, the phosphorylation status of the Retinoblastoma (Rb) protein, a downstream substrate of CDK2, was assessed.[4] Cells were treated with the compounds for 24 hours, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (pRb) and total Rb.

Signaling Pathways and Experimental Workflows

G CDK2 Signaling Pathway in G1/S Phase Transition G1 G1 Phase CDK2_CyclinE CDK2 / Cyclin E G1->CDK2_CyclinE Activation S S Phase G1S_Transition G1/S Transition G1S_Transition->S CDK2_CyclinE->G1S_Transition Promotes Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Activates Gene_Expression->S Leads to Inhibitor This compound (CDK2 Inhibitor) Inhibitor->CDK2_CyclinE

Caption: CDK2's role in the G1/S cell cycle transition and its inhibition.

G In Vitro Bioactivity Validation Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay Proliferation Anti-Proliferation Assay (MTT) IC50_Cell Determine Anti-proliferative IC50 Proliferation->IC50_Cell Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Mechanism WesternBlot Target Engagement (Western Blot for pRb) WesternBlot->Mechanism KinaseAssay Biochemical Kinase Assay (ADP-Glo) IC50_Kinase Determine Biochemical IC50 KinaseAssay->IC50_Kinase Compound Test Compound: This compound Compound->Proliferation Compound->KinaseAssay IC50_Cell->Apoptosis IC50_Cell->CellCycle IC50_Cell->WesternBlot

Caption: Workflow for the in vitro validation of the test compound.

G Apoptosis Induction Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase37 Executioner Caspases (Caspase-3/7) Caspase8->Caspase37 Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase37 Activates ApoptosisHallmarks Hallmarks of Apoptosis (DNA Fragmentation, PS Exposure) Caspase37->ApoptosisHallmarks Cleaves Substrates Drug Anticancer Drug (e.g., CDK2 Inhibitor) Drug->Mitochondria Induces Stress

Caption: Overview of the main pathways leading to apoptosis.

References

Navigating the Kinome: A Comparative Guide to Pyrazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has proven to be a versatile and privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several key pyrazole-derived kinase inhibitors, supported by experimental data and detailed protocols. The aim is to offer an objective resource for researchers engaged in kinase inhibitor discovery and development, facilitating informed decisions on compound selection and experimental design.

At a Glance: Cross-Reactivity Profiles

The following table summarizes the inhibitory activities of selected pyrazole-derived compounds against a panel of kinases. This quantitative data, presented as IC50, Ki, or Kd values, is essential for understanding the potency and selectivity of these inhibitors and for guiding structure-activity relationship (SAR) studies.[1][2]

Compound/Drug NamePrimary Target(s)IC50/Ki/Kd (nM)Key Off-TargetsReference
Afuresertib (GSK2110183) Akt10.08 (Ki)Not extensively detailed[2]
Compound 2 (Afuresertib analog) Akt11.3 (IC50)Not extensively detailed[2]
Tozasertib (VX-680/MK-0457) Aurora A, B, C0.6 (Ki, app), 18 (Ki), 4.6 (Ki)Flt3, Abl, Ret, Yes, VEGFR2[3]
Compound 1 (Promiscuous) CDK2, CDK5, JNK34.6 (Kd), 27.6 (Kd), 26.1 (Kd)337 kinases at 1µM[4]
Compound 6 Aurora A160 (IC50)Not extensively detailed[2]
Compound 8 Aurora A, B35 (IC50), 75 (IC50)22 kinases at 1µM (>80% inhibition)[2]
Compound 22 CDK2, CDK524 (IC50), 23 (IC50)Not extensively detailed[2]
AT7519 CDK2, CDK5100 (IC50), 480 (IC50)Not extensively detailed
Compound 3 ALK2.9 (IC50)FAK (10-fold less potent)
Tozasertib Analog CDK16160 (Kd)No affinity for CDK2, CDK5[4]
Compound 43d CDK1633 (EC50)Highly selective[4]

Experimental Workflows and Protocols

A systematic approach is crucial for the evaluation of kinase inhibitors. The following diagram illustrates a general workflow for screening and characterizing pyrazole-based kinase inhibitors, from initial biochemical assays to cellular target engagement and functional outcomes.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Lead Selection biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) selectivity_profiling Broad Kinase Panel Screening biochemical_assay->selectivity_profiling Determine Potency (IC50) target_engagement Target Engagement Assay (e.g., NanoBRET) selectivity_profiling->target_engagement Confirm Cellular Activity cell_viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) target_engagement->cell_viability Assess Functional Effect downstream_signaling Western Blot for Downstream Signaling cell_viability->downstream_signaling Validate Mechanism sar_analysis Structure-Activity Relationship (SAR) downstream_signaling->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

A generalized workflow for kinase inhibitor screening.
Detailed Experimental Protocols

1. In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This protocol provides a general method for determining the in vitro potency of pyrazole-based inhibitors against a specific kinase.

  • Materials:

    • Kinase enzyme of interest

    • Specific peptide or protein substrate for the kinase

    • ATP

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test Compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates (white, flat-bottom)

    • Plate reader capable of luminescence detection[1]

  • Procedure:

    • Prepare serial dilutions of the test pyrazole-based compounds in DMSO.

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

    • Record luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

2. Cell-Based Target Engagement: NanoBRET™ Assay

This protocol describes how to measure the binding of a pyrazole-based inhibitor to its target kinase within intact cells.

  • Principle: The NanoBRET™ Target Engagement (TE) Assay measures compound binding by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates compound binding.[5][6]

  • Procedure (Adherent Format):

    • Day 1: Cell Seeding: Seed cells expressing the NanoLuc®-kinase fusion protein into tissue culture-treated multi-well plates.

    • Day 2: Compound and Tracer Addition:

      • Prepare serial dilutions of the test compound.

      • Add the NanoBRET™ tracer to the cells at a fixed concentration.

      • Add the diluted test compounds to the appropriate wells.

    • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[6]

    • Signal Detection:

      • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.

      • Add the substrate solution to each well.

      • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[6]

    • Data Analysis: Calculate the BRET ratio and determine the intracellular IC50 value from the dose-response curve.

3. Cell Viability Assay: CellTiter-Glo® Luminescent Assay

This protocol is for assessing the effect of pyrazole-based inhibitors on cell proliferation and viability.

  • Principle: The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the number of viable cells.[7]

  • Procedure:

    • Cell Seeding: Seed cells in opaque-walled multi-well plates and incubate to allow for attachment.

    • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 72 hours).

    • Assay:

      • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measurement: Record luminescence with a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor. The following diagrams illustrate several key pathways frequently targeted by pyrazole-derived compounds.

G cluster_0 CDK Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb inhibition E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes p21_p27 p21/p27 p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits Pyrazole_Inhibitor Pyrazole-CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2

The Cyclin-Dependent Kinase (CDK) signaling pathway.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes mTOR->Cell_Survival promotes Pyrazole_Inhibitor Pyrazole-Akt Inhibitor (e.g., Afuresertib) Pyrazole_Inhibitor->Akt

The PI3K/Akt signaling pathway.

G cluster_0 Aurora Kinase Signaling Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitotic Progression Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis Pyrazole_Inhibitor Pyrazole-Aurora Inhibitor (e.g., Tozasertib) Pyrazole_Inhibitor->Aurora_A Pyrazole_Inhibitor->Aurora_B

The Aurora Kinase signaling pathway.

G cluster_0 JNK Signaling Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K activate MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylate JNK JNK MKK4_7->JNK phosphorylate c_Jun c-Jun JNK->c_Jun phosphorylate Apoptosis_Inflammation Apoptosis / Inflammation c_Jun->Apoptosis_Inflammation transcription of pro-apoptotic/inflammatory genes Pyrazole_Inhibitor Pyrazole-JNK Inhibitor Pyrazole_Inhibitor->JNK

The JNK signaling pathway.

References

comparing the binding kinetics of different p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Binding Kinetics of p38 MAP Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the binding kinetics of various p38 MAP kinase inhibitors, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate signaling pathways and experimental workflows.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and other external signals.[1] The pathway is typically initiated by the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, in response to stimuli like inflammatory cytokines or environmental stress.[2][3] These MAP3Ks then phosphorylate and activate a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6 for the p38 pathway.[1][4] Activated MKK3/6, in turn, dually phosphorylates the p38 MAP kinase on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[1][5] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MK2 and MK3, and transcription factors such as ATF2, MEF2C, and STAT1, ultimately regulating gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.[1][2][4][5]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Downstream_Kinases Downstream Kinases (e.g., MK2) p38->Downstream_Kinases P Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors P Downstream_Kinases->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

p38 MAPK Signaling Pathway and Point of Inhibition.

Comparison of p38 MAP Kinase Inhibitor Binding Kinetics

The binding kinetics of small molecule inhibitors to their target kinases are a critical determinant of their efficacy and duration of action. The key parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ), where Kₔ = kₒff / kₒₙ. A lower Kₔ value indicates a higher binding affinity.

InhibitorTarget(s)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kₔ (nM)Method
SB 203580 p38α/β8 x 10⁵1.8 x 10⁻²22SPR
RWJ 67657 p38α/β~8 x 10⁵8 x 10⁻³10SPR
Losmapimod p38α/β1.2 x 10⁵1.5 x 10⁻³12.5SPR
BIRB 796 p38α/β/γ/δSlowSlow0.1Various

Note: The data presented here are compiled from various sources and experimental conditions may vary.[6][7][8]

Experimental Protocols

Accurate determination of binding kinetics relies on robust experimental design and execution. The two most common techniques for characterizing the binding of small molecule inhibitors to kinases are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., p38 kinase) immobilized on a sensor surface and an analyte (e.g., inhibitor) in solution.[9]

spr_workflow cluster_preparation 1. Preparation cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis Immobilize Immobilize p38 Kinase on Sensor Chip Inject Inject Inhibitor (Analyte) Immobilize->Inject Measure Measure Association (kon) Inject->Measure Wash Wash with Buffer Measure->Wash Measure_Diss Measure Dissociation (koff) Wash->Measure_Diss Fit_Data Fit Sensorgram Data Measure_Diss->Fit_Data Calculate_Kd Calculate Kd Fit_Data->Calculate_Kd itc_workflow cluster_preparation_itc 1. Preparation cluster_titration 2. Titration cluster_analysis_itc 3. Data Analysis Load_Kinase Load p38 Kinase into Sample Cell Inject_Inhibitor Inject Aliquots of Inhibitor into Kinase Load_Kinase->Inject_Inhibitor Load_Inhibitor Load Inhibitor into Syringe Load_Inhibitor->Inject_Inhibitor Measure_Heat Measure Heat Change after Each Injection Inject_Inhibitor->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Fit_Isotherm Fit Binding Isotherm Integrate_Peaks->Fit_Isotherm Determine_Parameters Determine Kd, ΔH, ΔS Fit_Isotherm->Determine_Parameters

References

efficacy of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine-based herbicides vs commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of pyrazole-based compounds, with a focus on derivatives of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, against established commercial herbicides. Due to the limited publicly available data on this specific molecule, this guide synthesizes findings from studies on structurally related pyrazole herbicides to offer a comprehensive overview of their potential performance and mechanism of action.

Introduction to Pyrazole-Based Herbicides

Pyrazole and its derivatives are a significant class of heterocyclic compounds that have been extensively developed for use in agriculture as herbicides.[1][2] Many of these compounds exhibit a broad spectrum of activity against various weed species.

Mechanism of Action: HPPD Inhibition

A primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants. Its inhibition disrupts the biosynthesis of essential molecules, leading to a bleaching effect in new growth and ultimately, plant death.[4][6]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching & Plant Death Carotenoids->Bleaching HPPD->HGA Pyrazole Pyrazole-Based Herbicide Pyrazole->HPPD Inhibition

Figure 1: Simplified signaling pathway of HPPD inhibition by pyrazole-based herbicides.

Comparative Efficacy Data

The following tables summarize the herbicidal activity of various pyrazole derivatives against common weeds, with comparisons to commercial standards where available. The data is aggregated from multiple studies to provide a representative overview. It is important to note that efficacy can vary based on specific molecular structures, application rates, and environmental conditions.

Table 1: Post-Emergence Herbicidal Activity of Pyrazole Derivatives

Compound ClassTarget WeedApplication Rate (g a.i./ha)Growth Inhibition (%)Reference Commercial HerbicideGrowth Inhibition (%)
PhenylpyrazoleAbutilon theophrasti (Velvetleaf)150>90%MesotrioneNot specified in study
PhenylpyrazoleAmaranthus retroflexus (Redroot Pigweed)150>90%MesotrioneNot specified in study
PhenylpyrazoleSetaria viridis (Green Foxtail)150>90%MesotrioneNot specified in study
Pyrazole BenzophenoneEchinochloa crus-galli (Barnyardgrass)30~100%PyrazoxyfenLess potent in study
Pyrazole AmideDigitaria sanguinalis (Large Crabgrass)150~90% (root inhibition)MesotrioneLess effective in study
Tolpyralate (a pyrazole) + AtrazineAmaranthus spp. (Pigweeds)Not specified88-92%N/AN/A
Tolpyralate + AtrazineEchinochloa crus-galli (Barnyardgrass)Not specified90% (at 4 WAA)N/AN/A

WAA: Weeks After Application

Table 2: Pre-Emergence Herbicidal Activity of Pyrazole Derivatives

Compound ClassTarget WeedApplication RateEfficacy MeasurementResultReference Commercial HerbicideResult
Pyrazole Derivative (Z21)Echinochloa crus-galliNot specifiedStem & Root Inhibition44.3% & 69.6%Topramezone16.0% & 53.0%
Pyrazole Derivative (Z21)Echinochloa crus-galliNot specifiedStem & Root Inhibition44.3% & 69.6%Mesotrione12.8% & 41.7%
Phenylpyridine PyrazoleVarious Weeds150 g a.i./haHerbicidal ActivityNo significant activityN/AN/A

Comparison with Commercial Standards

Glyphosate

Glyphosate is a broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[7][8] In contrast, pyrazole-based HPPD inhibitors are generally selective herbicides.[4][6]

Atrazine

Atrazine is a selective herbicide primarily used in corn and sorghum for the control of broadleaf and grassy weeds.[9][10] It acts by inhibiting photosystem II, a key component of photosynthesis.[11] Some studies have shown that combining pyrazole herbicides like tolpyralate with atrazine can enhance weed control efficacy.[12]

Table 3: General Comparison of Herbicide Classes

FeaturePyrazole-Based (HPPD Inhibitors)GlyphosateAtrazine
Mode of Action HPPD InhibitionEPSP Synthase InhibitionPhotosystem II Inhibition
Selectivity Generally SelectiveNon-SelectiveSelective
Application Pre- and Post-emergencePost-emergencePre- and Post-emergence
Symptoms Bleaching of new growthGeneral yellowing and deathChlorosis, necrosis
Resistance Management Alternative mode of action for glyphosate/ALS-resistant weedsWidespread resistance in many weed speciesDocumented resistance in several weed species

Experimental Protocols

The following are generalized protocols for assessing the herbicidal efficacy of new compounds in a greenhouse setting.

Pre-Emergence Efficacy Trial

This protocol assesses the ability of a herbicide to control weeds before they emerge from the soil.

Pre_Emergence_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Assessment A 1. Potting & Seeding Fill pots with soil mix and sow weed seeds. B 2. Herbicide Application Apply test compounds and controls to soil surface. A->B C 3. Activation Water pots to move herbicide into the germination zone. B->C D 4. Greenhouse Incubation Maintain pots under controlled conditions. C->D E 5. Data Collection Assess weed emergence, biomass, and injury at set intervals. D->E

Figure 2: Experimental workflow for pre-emergence herbicide efficacy testing.

  • Seed Sowing: Weed seeds are sown at a uniform depth in pots filled with a standardized soil mixture.[13]

  • Herbicide Application: The test compounds, including this compound derivatives and commercial standards, are applied to the soil surface at various concentrations.[14][15] A control group receives no herbicide treatment.

  • Activation: The herbicides are "activated" by applying a measured amount of water to simulate rainfall, which moves the chemical into the soil layer where weed seeds germinate.[15][16]

  • Growth Conditions: Pots are placed in a greenhouse with controlled temperature, light, and humidity.

  • Efficacy Assessment: After a predetermined period (e.g., 21 days), the percentage of weed emergence, visual injury, and fresh/dry weight of the emerged weeds are measured and compared to the untreated control.[11]

Post-Emergence Efficacy Trial

This protocol evaluates the effectiveness of a herbicide on weeds that have already germinated and emerged.

Post_Emergence_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Assessment A 1. Plant Growth Grow weed species in pots to a specific growth stage (e.g., 2-4 leaf stage). B 2. Herbicide Application Apply herbicides directly to the foliage of the weeds. A->B C 3. Greenhouse Incubation Maintain pots under controlled conditions for observation. B->C D 4. Data Collection Visually assess plant injury and measure biomass reduction after a set period. C->D

Figure 3: Experimental workflow for post-emergence herbicide efficacy testing.

  • Plant Cultivation: Target weed species are grown in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[2][17]

  • Herbicide Application: Test compounds and commercial standards are applied as a foliar spray at various rates.[18] An appropriate surfactant may be included to enhance leaf uptake.

  • Growth Conditions: Plants are returned to the greenhouse and monitored.

  • Efficacy Assessment: Plant injury (chlorosis, necrosis, stunting) is visually rated at regular intervals (e.g., 7, 14, and 21 days after treatment).[19] At the end of the experiment, the fresh and/or dry weight of the above-ground biomass is determined and compared to the untreated control to calculate the growth reduction (GR).[20][21] The GR50, or the dose required to cause a 50% reduction in growth, is a common metric for comparing herbicide potency.[20][22]

Conclusion

References

comparative study of the synthesis efficiency of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis Efficiency of Pyrazole Derivatives

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficiency of synthesizing these valuable heterocyclic compounds is a critical factor for researchers in both academia and industry. This guide provides a comparative analysis of different synthetic methodologies for pyrazole derivatives, focusing on reaction efficiency, yield, and conditions, supported by experimental data.

Performance Comparison of Synthetic Methodologies

The choice of synthetic strategy significantly impacts the yield, reaction time, and environmental footprint of pyrazole derivative production. Traditional methods like the Knorr pyrazole synthesis are well-established but often require long reaction times and high temperatures.[4][5] Modern techniques, including microwave and ultrasound-assisted synthesis, offer significant improvements in efficiency and align with the principles of green chemistry.[1][6][7]

The following table summarizes the performance of various methods, highlighting the advantages of newer technologies.

Synthesis MethodStarting MaterialsCatalyst/Solvent/ConditionsReaction TimeYield (%)
Conventional Heating Hydrazine Hydrate, 1,3-Dicarbonyl CompoundAcid catalyst (e.g., Acetic Acid), Ethanol, Reflux1 - 6 hours60 - 90%[5][8]
Conventional Heating Substituted Aldehydes, Ethyl Acetoacetate, Hydrazine HydrateSodium Acetate, Ethanol, Reflux1 hour82 - 92%[9]
Microwave Irradiation Phenylhydrazine, Ethyl Acetoacetate, Substituted AldehydesSolvent-free, 420 W10 minutes51 - 98%[10]
Microwave Irradiation Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes, MalononitrileSnCl₂, 80 °C25 minutes88%[11]
Microwave Irradiation Aryl Hydrazine, α-cyanoketone1 M HCl, Water, 150 °C10 - 15 minutes70 - 90%[12]
Ultrasound Irradiation α,β-unsaturated cyanoester, Phenyl hydrazineCu(I) catalyst, Sodium ethoxide, 60 °C75 - 90 minutesHigh Yields[13]
Ultrasound Irradiation Diazonium salt, β-ketoester, Hydrazine HydrateEthanol30 minutes90 - 95%[14]
One-Pot Synthesis Enones, p-toluenesulfonyl hydrazide, HalidesBase, EtOH then AcetonitrileNot specifiedGood to high[15]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for conventional, microwave-assisted, and ultrasound-assisted synthesis of pyrazole derivatives.

Conventional Synthesis: Knorr Pyrazole Synthesis of a Pyrazolone

This protocol describes a classic Knorr-type reaction to form a pyrazolone from a β-ketoester and a hydrazine derivative under conventional heating.[8]

Procedure:

  • Mix ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol) in a 20-mL vial.

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to serve as a catalyst.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • The reaction is typically monitored by TLC and allowed to proceed for 1 hour or until completion.[8]

  • After cooling, the product crystallizes and is collected by vacuum filtration.

  • The solid is washed with a cold solvent (e.g., ethanol) and dried to yield the final pyrazolone product.

Microwave-Assisted One-Pot Synthesis of Pyrazolones

This efficient one-pot method generates structurally diverse pyrazolone derivatives under solvent-free conditions using microwave irradiation.[10]

Procedure:

  • In a microwave-transparent vessel, mix the β-ketoester (e.g., ethyl acetoacetate, 1.5 mmol), hydrazine derivative (e.g., phenylhydrazine, 1 mmol), and a substituted aldehyde (1 mmol).

  • The mixture of reactants is irradiated in a microwave reactor at a power of 420 W for 10 minutes.[10]

  • After irradiation, the vessel is cooled to room temperature.

  • The resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the pure product.[10] Yields for this method are reported to be in the range of 51-98%.[10]

Ultrasound-Assisted Synthesis of Pyrazolones

This protocol utilizes ultrasonic irradiation to accelerate the reaction between a diazo compound and a hydrazine, leading to high yields in a short time.[14]

Procedure:

  • Prepare a diazo compound by coupling the diazonium salt of 4-aminoantipyrine with ethyl acetoacetate.

  • In a round-bottom flask, dissolve the resulting diazo compound (0.001 mol) in ethanol.

  • Add a solution of hydrazine hydrate (0.001 mol) in ethanol dropwise to the flask.

  • Place the flask in an ultrasonic cleaning bath and irradiate for 30 minutes.[14]

  • The reaction proceeds rapidly, and the resulting solid product is often pure enough to not require further recrystallization.[14] This method achieves yields of up to 95%.[14]

Visualized Workflows and Pathways

Diagrams illustrating reaction workflows and biological pathways provide a clear understanding of the processes involved.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Workflow cluster_2 Efficiency Gain A1 1. Mix Reactants (Hydrazine + 1,3-Dicarbonyl) A2 2. Add Solvent & Catalyst A1->A2 A3 3. Reflux (1-6 hours) A2->A3 A4 4. Cool & Crystallize A3->A4 Gain Significant Reduction in Time & Energy A5 5. Filter & Dry A4->A5 A6 Product A5->A6 B1 1. Mix Reactants (Solvent-Free Option) B2 2. Microwave Irradiation (5-25 minutes) B1->B2 B3 3. Cool & Triturate B2->B3 B4 4. Filter B3->B4 B5 Product B4->B5 G AA Arachidonic Acid COX2 COX-2 Enzyme (Cyclooxygenase-2) AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Conversion Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

References

Assessing Off-Target Effects of Pyrazole-Based Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of diseases, particularly cancer.[1] While these inhibitors can exhibit high potency for their intended targets, ensuring their selectivity is paramount to minimizing toxicity and achieving a favorable therapeutic window. Off-target effects, where a drug interacts with unintended proteins, can lead to misinterpretation of experimental results and significant clinical side effects.[2] This guide provides a comparative analysis of the off-target profiles of several pyrazole-based inhibitors, details key experimental protocols for assessing these effects, and visualizes relevant biological pathways and workflows.

Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. The following table summarizes the inhibitory activity (IC50 in nM) of several pyrazole-containing inhibitors against their primary targets and a panel of selected off-target kinases. This data, compiled from various sources, highlights the diverse selectivity profiles within this class of compounds.

Kinase TargetCCT245737 (CHK1 Inhibitor)[2][3][4]Ruxolitinib (JAK1/2 Inhibitor)[5][6]Tofacitinib (pan-JAK Inhibitor)[7][8]Dabrafenib (BRAF Inhibitor)[9][10][11]Encorafenib (BRAF Inhibitor)[12][13]
Primary Target(s)
CHK11.3 - 1.4 ----
JAK1-3.3 1.7 - 81 --
JAK2-2.8 1.8 - 80 --
JAK3-4280.75 - 34 --
BRAF (V600E)---0.8 0.3
Selected Off-Targets
CHK22440 - 9030----
CDK11260 - 9030----
CDK23850----
ERK8130----
TYK2-1916 - 34--
ACK1----19
ALK5--->100-
NEK9---Potent Inhibition-
SIK2---<100-
GCN2----Potent Activation[14]
ZAK---Potent Inhibition[15]-

Key Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for accurately profiling the off-target effects of pyrazole-based inhibitors.[2] Below are detailed protocols for three widely used methods.

In Vitro Kinase Profiling (Luminescence-Based Assay)

This biochemical assay provides a direct measure of an inhibitor's potency against a large panel of purified kinases.

Objective: To determine the IC50 values of a pyrazole-based inhibitor against a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • Assay Plate Preparation: In a 384-well plate, dispense the individual purified kinases, their respective peptide substrates, and ATP at a concentration near its Km for each kinase.

  • Inhibitor Addition: Add the serially diluted inhibitor to the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within intact cells, providing a more physiologically relevant assessment of inhibitor binding.[5][6]

Objective: To confirm the binding of a pyrazole-based inhibitor to its on-target and potential off-target kinases in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the pyrazole-based inhibitor at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Quantify the band intensities for each temperature point and normalize them to the unheated control. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]

Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS)

This chemical proteomics approach identifies the proteins that a drug binds to within a complex cellular lysate, offering a broad, unbiased view of on- and off-target interactions.[16][17]

Objective: To identify the spectrum of kinases that interact with a pyrazole-based inhibitor in a cellular context.

Methodology:

  • Cell Lysis: Harvest and lyse cells in a buffer containing phosphatase and protease inhibitors.

  • Affinity Chromatography:

    • Prepare an affinity matrix by coupling a panel of broad-spectrum kinase inhibitors to sepharose beads (Multiplexed Inhibitor Beads or MIBs).[16]

    • Incubate the cell lysate with the MIBs to allow kinases to bind to the immobilized inhibitors.

    • Wash the beads extensively with buffers of increasing salt concentration to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads using a competitive eluent like ATP or by denaturation with SDS.[16]

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • To quantify changes in kinase binding in the presence of the test inhibitor, a competitive displacement approach can be used. Lysates are pre-incubated with the test inhibitor before being applied to the MIBs.

  • Data Analysis:

    • Use proteomics software to identify and quantify the proteins (kinases) in each sample.

    • In a competitive binding experiment, kinases that are true targets of the inhibitor will be present in lower amounts in the eluate from the inhibitor-treated sample, as the free drug competes for binding.[17]

Visualizing Pathways and Workflows

Diagrams are crucial for understanding the complex interactions in signaling pathways and the logic of experimental procedures.

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based inhibitors.

G Experimental Workflow for Off-Target Profiling Start Start: Pyrazole-Based Inhibitor Biochemical In Vitro Kinase Profiling (>400 Kinases) Start->Biochemical Cellular Cell-Based Assays (e.g., Proliferation) Start->Cellular Identify_Hits Identify On- and Potential Off-Targets (IC50 Data) Biochemical->Identify_Hits Cellular->Identify_Hits CETSA Cellular Thermal Shift Assay (CETSA) Identify_Hits->CETSA MIBs Chemical Proteomics (MIB/MS) Identify_Hits->MIBs Validate_Engagement Validate Target Engagement in Cells CETSA->Validate_Engagement MIBs->Validate_Engagement Phenotype Link Off-Target Binding to Cellular Phenotype Validate_Engagement->Phenotype End Comprehensive Off-Target Profile Phenotype->End

Caption: A tiered workflow for assessing inhibitor off-target effects.

G Logical Framework for Data Interpretation Observation Observed Cellular Phenotype OnTarget Is the effect consistent with on-target inhibition? Observation->OnTarget OffTarget Could an off-target be responsible? OnTarget->OffTarget No OnTargetYes Likely On-Target Effect OnTarget->OnTargetYes Yes OffTargetYes Investigate Potential Off-Targets OffTarget->OffTargetYes Conclusion Conclusion: On-Target vs. Off-Target Mediated Phenotype OnTargetYes->Conclusion Correlate Correlate potent off-targets with observed phenotype OffTargetYes->Correlate KinomeScan Kinome Profiling Data KinomeScan->Correlate CETSA_MIBs CETSA / MIBs Data CETSA_MIBs->Correlate Correlate->Conclusion

Caption: Decision tree for interpreting on-target versus off-target effects.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, ensuring compliance with safety regulations and minimizing environmental impact.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1]

Waste Characterization and Segregation: A Critical First Step

Proper waste segregation is the most critical step to prevent hazardous chemical reactions and ensure compliant disposal.[2][3] Do not mix this compound waste with other incompatible waste streams.

Solid Waste:

  • Unused or Expired Compound: Collect the pure, solid this compound in its original container or a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be collected in a designated solid chemical waste container.[2]

Liquid Waste:

  • Solutions: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]

  • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.

Quantitative Data Summary for Waste Handling:

Waste TypeContainer RequirementsLabeling Information
Solid Waste Sealable, chemically compatible container."Hazardous Waste," "this compound," Hazard Pictograms (e.g., Harmful), Accumulation Start Date.
Liquid Waste Sealable, chemically compatible container (e.g., HDPE or glass)."Hazardous Waste," "this compound," Solvent(s) and approximate concentration, Hazard Pictograms, Accumulation Start Date.

Step-by-Step Disposal Protocol

  • Container Preparation: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid waste, ensure the container has adequate headspace (approximately 10%) to allow for expansion.

  • Waste Collection:

    • Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.

    • For solids, use a scoop or spatula. For liquids, use a funnel.

    • Once waste is added, securely close the container.

  • Labeling: Immediately label the waste container with all required information as detailed in the table above. Proper labeling is crucial for identification and safe handling by waste management personnel.

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[2]

    • This area should be cool, dry, and away from direct sunlight and heat sources.[3]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and acids, using physical barriers or secondary containment.[3]

  • Professional Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

    • Never dispose of this compound down the drain, as it may be harmful to aquatic life and can contaminate groundwater systems.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Segregation and Collection cluster_2 Storage and Disposal cluster_3 Prohibited Action start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid drain_disposal Do Not Dispose Down Drain waste_type->drain_disposal collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

Personal protective equipment for handling 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 285984-25-0) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper environmental management.

Hazard Identification and Classification

Based on available safety data for the compound and structurally related aromatic amines, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • May cause respiratory irritation [1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All weighing and handling of the solid compound should occur within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes. A face shield provides broader protection, especially when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (Double-gloving recommended)To prevent skin contact. Nitrile gloves offer splash protection but have poor resistance to aromatic amines; they should be changed immediately upon contact.[2][3] Neoprene gloves may offer better resistance.[4][5] Always wear two pairs of gloves (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. For powders, a particulate respirator (N95, R95, or P95) is necessary.[6] If vapors are a concern, an organic vapor (OV) cartridge should be added. A full-face respirator provides both eye and respiratory protection.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental integrity.

  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all required PPE is available and in good condition.

    • Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Handling the Compound :

    • Don all required PPE as outlined in the table above before entering the designated handling area.

    • Weighing : Always weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

    • Preparing Solutions : When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • Reactions : Securely set up all glassware for chemical reactions within the fume hood.

  • Post-Handling Procedures :

    • Decontamination : Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Type Container Disposal Protocol
Solid Waste Labeled, sealed, and chemically compatible containerCollect all unreacted compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels).
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all solutions containing the compound. Do not pour down the drain.
Contaminated PPE Labeled, sealed, and chemically compatible containerDispose of all used gloves, disposable lab coats, and other contaminated PPE as hazardous waste.

General Disposal Guidelines :

  • Segregation : Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7]

  • Labeling : Clearly label all waste containers with the full chemical name and associated hazard symbols.[7]

  • Professional Disposal : Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste. The preferred method of disposal for aromatic amine waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Neoprene Recommended, Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator (Particulate Filter +/- OV Cartridge) outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Disposal_Workflow start Start: Waste Generation segregate Segregate Amine Waste from other streams start->segregate container_solid Place Solid Waste in Labeled, Sealed Container segregate->container_solid container_liquid Place Liquid Waste in Labeled, Sealed Container segregate->container_liquid container_ppe Place Contaminated PPE in Labeled, Sealed Container segregate->container_ppe storage Store Waste in a Designated, Well-Ventilated Area container_solid->storage container_liquid->storage container_ppe->storage disposal_service Contact Licensed Hazardous Waste Disposal Service storage->disposal_service incineration Arrange for High-Temperature Incineration disposal_service->incineration end End: Disposal Complete incineration->end

Caption: Operational and Disposal Workflow for the Compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.